1-(2-Fluorophenyl)butan-1-amine hydrochloride
Description
BenchChem offers high-quality 1-(2-Fluorophenyl)butan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)butan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-fluorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h3-4,6-7,10H,2,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOGLDBVVSAKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Fluorophenyl)butan-1-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Amines in Modern Drug Development
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Phenylalkylamines, a common scaffold in many centrally active agents, are frequently fluorinated to modulate their pharmacokinetic and pharmacodynamic profiles. 1-(2-Fluorophenyl)butan-1-amine represents a key building block within this class of compounds, offering a platform for the development of novel therapeutics. This guide focuses on its hydrochloride salt, which typically enhances aqueous solubility and stability, making it more suitable for pharmaceutical development and biological testing.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity is fundamental to any scientific investigation. This section details the key identifiers and predicted physicochemical properties of 1-(2-Fluorophenyl)butan-1-amine and its hydrochloride salt.
Chemical Structure and CAS Number
While a specific CAS Registry Number for 1-(2-Fluorophenyl)butan-1-amine hydrochloride has not been definitively identified in public databases, the free base is registered under:
-
Compound Name: 1-(2-Fluorophenyl)butan-1-amine
-
CAS Number: 1225519-40-3[2]
-
Molecular Formula: C₁₀H₁₄FN
-
Molecular Weight: 167.22 g/mol [2]
The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid.
Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)butan-1-amine (Free Base)
| Property | Predicted Value | Source |
| TPSA (Topological Polar Surface Area) | 26.02 Ų | ChemScene[2] |
| LogP (Octanol-Water Partition Coefficient) | 2.6256 | ChemScene[2] |
| Hydrogen Bond Acceptors | 1 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Rotatable Bonds | 3 | ChemScene[2] |
These predicted values suggest that the compound possesses drug-like properties, with a balance of lipophilicity and polarity conducive to membrane permeability and interaction with biological targets.
Synthesis and Purification: A Protocol for Reductive Amination
The most direct and widely used method for synthesizing 1-(2-Fluorophenyl)butan-1-amine is through the reductive amination of 2-fluorobenzaldehyde with butylamine.[3][4] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired amine.
Synthesis Pathway
Caption: Reductive amination synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination.[4][5]
Materials:
-
2-Fluorobenzaldehyde
-
Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Amine Addition: Add butylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture over 15-20 minutes, monitoring for any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(2-Fluorophenyl)butan-1-amine free base.
-
Purification (Free Base): The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Fluorophenyl)butan-1-amine hydrochloride as a solid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of ~7.0-7.5 ppm), the benzylic proton (a triplet or multiplet around ~4.0-4.5 ppm), and the aliphatic protons of the butyl chain (multiplets from ~0.8 to 2.0 ppm). The amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR will display signals for the aromatic carbons (some of which will show coupling to fluorine), the benzylic carbon, and the four distinct carbons of the butyl group.
-
¹⁹F NMR: A singlet is expected for the fluorine atom on the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 168.12.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A broad absorption in the range of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-F stretch: A strong absorption typically found between 1000-1400 cm⁻¹.
Applications in Research and Drug Development
1-(2-Fluorophenyl)butan-1-amine hydrochloride serves as a valuable building block and a potential pharmacophore in several areas of drug discovery.
-
Central Nervous System (CNS) Agents: The phenylalkylamine scaffold is prevalent in compounds targeting CNS receptors. The introduction of a fluorine atom can enhance blood-brain barrier penetration and metabolic stability, making this compound a candidate for the development of novel antidepressants, anxiolytics, or antipsychotics.[1]
-
Enzyme Inhibitors: The amine functionality can act as a key interaction point with the active sites of various enzymes. The fluorinated phenyl ring can provide additional binding interactions and modulate the compound's inhibitory potency.
-
Structure-Activity Relationship (SAR) Studies: This compound is an important tool for medicinal chemists to probe the effects of fluorine substitution at the ortho position of the phenyl ring on biological activity.
Caption: Key application areas in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
1-(2-Fluorophenyl)butan-1-amine hydrochloride is a valuable fluorinated building block with significant potential in medicinal chemistry and drug discovery. Its synthesis via reductive amination is straightforward, and its properties make it an attractive scaffold for the development of novel therapeutics, particularly for CNS disorders. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.
References
- This cit
- This cit
- This cit
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
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- Md. Rabiul Islam, Md. Asaduzzaman, Md. Moshfekus Saleh-E-In, Md. Chanmiya Sheikh. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 359*.
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Technical Guide: Determining the Solubility of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride in DMSO
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility data of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in dimethyl sulfoxide (DMSO). In the absence of established public data for this specific solute-solvent system, this document emphasizes the foundational principles of solubility and provides a detailed, field-proven experimental protocol for its empirical determination. The guide is structured to deliver not just a method, but a thorough understanding of the underlying chemical principles, ensuring robust and reproducible results in a laboratory setting.
Introduction to the Compound and Solvent System
1-(2-Fluorophenyl)butan-1-amine hydrochloride is a substituted aromatic amine salt. The presence of a fluorine atom on the phenyl ring and its formulation as a hydrochloride salt are critical determinants of its physicochemical properties. The fluorine substitution can modulate properties like lipophilicity and metabolic stability, while the hydrochloride salt form is typically employed to enhance the aqueous solubility and handling of amine compounds.[1][2] In drug discovery and development, amine functionalities are prevalent, making the study of their salt forms particularly relevant.[2]
Dimethyl sulfoxide (DMSO) is a highly versatile and widely used polar aprotic solvent in chemical and biological research.[3][4] Its ability to dissolve a vast array of both polar and nonpolar compounds makes it an indispensable tool, especially for the preparation of stock solutions in high-throughput screening and other in vitro assays.[5][6][7] Understanding the solubility of a test compound in DMSO is a critical first step in nearly all preclinical research, as it dictates the achievable concentration range for biological testing and can influence the integrity of experimental data.[8][9]
Part 1: Theoretical Considerations for Solubility
The dissolution of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in DMSO is a complex process governed by the thermodynamics of solute-solute, solvent-solvent, and solute-solvent interactions.[10][11] As a salt, the compound exists in a crystal lattice, and significant energy, known as the lattice energy, is required to break apart the ionic interactions between the protonated amine and the chloride anion.
DMSO, as a polar aprotic solvent, possesses a strong dipole with a partial negative charge on the oxygen atom and partial positive charges on the sulfur atom.[3][4] This allows it to effectively solvate the cationic portion (the protonated amine) of the salt. The dissolution process can be conceptually broken down into three steps:
-
Breaking Solute-Solute Interactions : Energy is required to overcome the lattice energy of the amine hydrochloride salt.
-
Breaking Solvent-Solvent Interactions : Energy is needed to disrupt the dipole-dipole interactions between DMSO molecules to create a cavity for the solute.
-
Formation of Solute-Solvent Interactions : Energy is released when the ions of the salt are solvated by DMSO molecules.
The overall enthalpy of dissolution determines whether the process is energetically favorable.[10][11] For amine hydrochlorides, the strong ion-dipole interactions with DMSO often lead to good solubility.
Part 2: Experimental Determination of Solubility
Given the lack of pre-existing data, an empirical approach is necessary. The following protocol outlines a robust method for determining the maximum solubility of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in DMSO at room temperature. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the measurement is of the truly dissolved portion.
Diagram of the Experimental Workflow
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An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride
This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The following sections detail a robust synthetic pathway, from commercially available starting materials to the final hydrochloride salt, and outline the analytical techniques for its thorough characterization.
Introduction
1-(2-Fluorophenyl)butan-1-amine and its hydrochloride salt are valuable building blocks in the synthesis of novel pharmaceutical agents. The presence of the fluorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive moiety for medicinal chemists. This guide presents a reproducible and scalable synthetic route, beginning with the preparation of the key intermediate, 2-fluorobutyrophenone, followed by its conversion to the target amine via the Leuckart reaction, and concluding with purification and salt formation.
Synthetic Pathway Overview
The synthesis of 1-(2-Fluorophenyl)butan-1-amine hydrochloride is a two-step process commencing with the Friedel-Crafts acylation of fluorobenzene to yield 2-fluorobutyrophenone. This intermediate is then subjected to reductive amination using the Leuckart reaction to afford the primary amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.
Caption: Overall synthetic workflow for 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
Part 1: Synthesis of 2-Fluorobutyrophenone
The initial step involves the Friedel-Crafts acylation of fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the butyryl group onto the fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom, though the ortho isomer is also formed.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| Fluorobenzene | 96.10 | 0.52 | 50 g |
| Butyryl chloride | 106.55 | 0.50 | 53.3 g |
| Aluminum chloride | 133.34 | 0.55 | 73.3 g |
| Dichloromethane (DCM) | - | - | 500 mL |
| Hydrochloric acid (conc.) | - | - | 100 mL |
| Water | - | - | 500 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure:
-
To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add aluminum chloride (73.3 g, 0.55 mol) and dichloromethane (250 mL).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add butyryl chloride (53.3 g, 0.50 mol) to the stirred suspension.
-
After the addition is complete, add a solution of fluorobenzene (50 g, 0.52 mol) in dichloromethane (250 mL) dropwise over 1 hour, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-fluorobutyrophenone as a colorless to pale yellow liquid. The para-isomer is the major product and can be separated from the ortho-isomer by fractional distillation.
Part 2: Synthesis of 1-(2-Fluorophenyl)butan-1-amine
The second step is the reductive amination of 2-fluorobutyrophenone to the corresponding primary amine using the Leuckart reaction. This reaction utilizes ammonium formate or a mixture of formamide and formic acid as the source of ammonia and the reducing agent. The reaction proceeds via the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to the primary amine.
Experimental Protocol: Leuckart Reaction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| 2-Fluorobutyrophenone | 166.19 | 0.30 | 50 g |
| Ammonium formate | 63.06 | 1.50 | 94.6 g |
| Formic acid (98-100%) | 46.03 | - | 50 mL |
| Hydrochloric acid (conc.) | - | - | 200 mL |
| Diethyl ether | - | - | 500 mL |
| Sodium hydroxide (50% w/v) | - | - | As needed |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2-fluorobutyrophenone (50 g, 0.30 mol) and ammonium formate (94.6 g, 1.50 mol).
-
Slowly add formic acid (50 mL) to the mixture.
-
Heat the reaction mixture to 160-180 °C for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, add concentrated hydrochloric acid (200 mL) to the reaction mixture and reflux for an additional 2-3 hours to hydrolyze the intermediate formamide.
-
Cool the acidic solution and wash with diethyl ether (2 x 150 mL) to remove any unreacted ketone.
-
Basify the aqueous layer to a pH > 12 with a 50% aqueous solution of sodium hydroxide, keeping the mixture cool in an ice bath.
-
Extract the liberated free amine with diethyl ether (3 x 150 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-(2-Fluorophenyl)butan-1-amine as an oil.
-
The crude amine can be purified by vacuum distillation.
Part 3: Preparation of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride
The final step involves the conversion of the purified free amine into its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and solubility in aqueous media, which is often desirable for pharmaceutical applications[1].
Experimental Protocol: Hydrochloride Salt Formation
Materials:
| Reagent/Solvent | Notes |
| 1-(2-Fluorophenyl)butan-1-amine | Purified from the previous step. |
| Diethyl ether | Anhydrous. |
| HCl in ether | Saturated solution, prepared by bubbling dry HCl gas through anhydrous ether. |
Procedure:
-
Dissolve the purified 1-(2-Fluorophenyl)butan-1-amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Continue stirring for an additional 30 minutes in the ice bath.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield 1-(2-Fluorophenyl)butan-1-amine hydrochloride as a white to off-white crystalline solid.
Part 4: Characterization
Thorough characterization of the synthesized 1-(2-Fluorophenyl)butan-1-amine hydrochloride is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₅ClFN |
| Molecular Weight | 203.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
1H NMR Spectroscopy:
The proton NMR spectrum will provide information about the number and types of protons and their connectivity. The expected signals for 1-(2-Fluorophenyl)butan-1-amine hydrochloride would include:
-
Aromatic protons in the range of 7.0-7.6 ppm, showing complex splitting patterns due to coupling with each other and with the fluorine atom.
-
A multiplet for the benzylic proton (CH-N) around 4.5-5.0 ppm.
-
Signals for the butyl chain protons, including a triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups.
-
A broad signal for the amine protons (-NH₃⁺).
13C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will appear in the range of 115-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The aliphatic carbons of the butyl chain will resonate in the upfield region of the spectrum.
Mass Spectrometry:
Mass spectrometry will confirm the molecular weight of the free amine. The mass spectrum of 1-(2-Fluorophenyl)butan-1-amine is expected to show a molecular ion peak (M⁺) at m/z 167. The fragmentation pattern will likely involve the loss of an ethyl group to give a prominent fragment at m/z 138 (M-29) and cleavage of the C-C bond alpha to the nitrogen, resulting in a fragment at m/z 109.
Caption: Proposed mass fragmentation pathway for 1-(2-Fluorophenyl)butan-1-amine.
Conclusion
This technical guide provides a detailed and practical approach for the synthesis and characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. By following the outlined protocols, researchers and scientists can reliably produce this valuable compound for further investigation in drug discovery and development programs. The described analytical methods will ensure the identity and purity of the final product, which is paramount for its application in a research setting.
References
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- Laskov, M., & B-A, Q. U. (Year). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Journal Name, Volume(Issue), Pages. (Note: A full citation could not be generated as the complete source details were not available in the search results).
-
Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
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YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link] (Note: A specific valid URL was not available in the provided search results).
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride
Introduction
In the landscape of pharmaceutical research and forensic chemistry, the unequivocal structural elucidation of novel psychoactive substances and their precursors is paramount. 1-(2-Fluorophenyl)butan-1-amine, an analog of amphetamine, represents a class of compounds that requires rigorous analytical characterization.[1][2] This guide provides an in-depth technical examination of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for its hydrochloride salt form. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific reasoning behind the analytical methodologies and spectral interpretations, offering a framework for researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.
This document is structured to provide a holistic understanding, beginning with the foundational mass spectrometry analysis to determine molecular weight and fragmentation patterns, followed by a detailed exploration of ¹H and ¹³C NMR spectroscopy for complete structural confirmation.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For a polar, saline compound like 1-(2-Fluorophenyl)butan-1-amine hydrochloride, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular species.
Experimental Protocol: ESI-MS
-
Sample Preparation: A dilute solution of 1-(2-Fluorophenyl)butan-1-amine hydrochloride is prepared in a suitable solvent mixture, such as methanol:water (1:1 v/v), at a concentration of approximately 1 µg/mL.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source operating in positive ion mode.
-
Infusion: The sample solution is infused directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Scan: A full scan is acquired over a mass range of m/z 50-500 to detect the protonated molecule of the free base, [M+H]⁺.
-
Tandem MS (MS/MS): To elicit structural information, the [M+H]⁺ ion is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ions are then analyzed by the TOF mass analyzer.
Data Interpretation: Fragmentation Pathway
The free base of the title compound has a molecular formula of C₁₀H₁₄FN and a monoisotopic mass of 167.11 g/mol .[3][4] In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 168.12.
The primary fragmentation mechanism for protonated amines is typically α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This process is favored because it leads to the formation of a stable, resonance-stabilized iminium ion. For 1-(2-Fluorophenyl)butan-1-amine, the most probable fragmentation pathway involves the cleavage of the C1-C2 bond of the butyl chain. This results in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable benzylic iminium cation at m/z 126.07.
Diagram: Proposed ESI-MS Fragmentation Pathway
Caption: Primary fragmentation of protonated 1-(2-Fluorophenyl)butan-1-amine.
Summary of Key Mass Fragments
| m/z (calculated) | Formula | Identity |
| 168.12 | [C₁₀H₁₅FN]⁺ | Protonated Molecule [M+H]⁺ |
| 126.07 | [C₇H₇FN]⁺ | Product of α-cleavage (loss of •C₃H₇) |
This simple and predictable fragmentation pattern is highly characteristic and serves as a reliable diagnostic tool for identifying the 1-phenylbutan-1-amine backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most definitive information for structural elucidation in solution, offering detailed insights into the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 10-20 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and its residual solvent peak does not interfere with key signals.
-
Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[7][8]
-
¹H NMR Acquisition: A standard proton experiment is run, acquiring 16-32 scans. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or APT) is run to distinguish carbon types (CH₃, CH₂, CH, C). A sufficient number of scans (typically >1024) is required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a map of all protons in the molecule. The presence of the amine hydrochloride means the amine protons (-NH₃⁺) will be present, often as a broad, exchangeable signal. The fluorine atom will introduce additional complexity through heteronuclear coupling (J-coupling) to nearby protons.
-
Aromatic Protons (4H): The 2-fluoro substituent breaks the symmetry of the phenyl ring, resulting in four distinct signals. These protons will appear in the typical aromatic region (~7.2-7.8 ppm) as complex multiplets due to both ortho, meta, and para H-H couplings, as well as H-F couplings.
-
Amine Protons (3H): The -NH₃⁺ protons are expected to appear as a broad singlet around 8.5-9.5 ppm. The chemical shift and peak shape can be highly dependent on concentration and residual water in the solvent.
-
Methine Proton (1H, C1-H): This proton, attached to the stereocenter and adjacent to both the aromatic ring and the nitrogen, will be deshielded. It is expected around 4.5-4.8 ppm as a multiplet, coupled to the adjacent methylene protons.
-
Methylene Protons (2H, C2-H₂): These protons are diastereotopic and will appear as a complex multiplet (or two separate multiplets) around 1.8-2.1 ppm.
-
Methylene Protons (2H, C3-H₂): This group will be a multiplet around 1.3-1.5 ppm, coupled to both adjacent methylene and methyl groups.
-
Methyl Protons (3H, C4-H₃): The terminal methyl group will be the most upfield signal, appearing as a triplet around 0.9 ppm due to coupling with the adjacent C3-H₂ group.
Predicted ¹H NMR Data Summary (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 | br s | 3H | -NH₃⁺ | Acidic protons, exchangeable. |
| ~7.3-7.8 | m | 4H | Ar-H | Deshielded aromatic protons with complex H-H and H-F coupling. |
| ~4.6 | m | 1H | CH -NH₃⁺ | Benzylic and adjacent to electron-withdrawing NH₃⁺ group. |
| ~1.9 | m | 2H | -CH₂- | Aliphatic chain, adjacent to the stereocenter. |
| ~1.4 | m | 2H | -CH₂- | Aliphatic chain. |
| ~0.9 | t | 3H | -CH₃ | Terminal alkyl group. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The most significant feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom and smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) to other carbons in the phenyl ring.[9][10]
-
Aromatic Carbons (6C): These will appear in the 115-165 ppm region.
-
C2 (C-F): This carbon will be significantly downfield and appear as a doublet with a large coupling constant (¹JCF ≈ 245-255 Hz).
-
C1 (C-Ar): The ipso-carbon attached to the butylamine chain will be a doublet due to two-bond coupling to fluorine (²JCF ≈ 15-25 Hz).
-
The remaining four aromatic carbons will also appear as doublets or triplets with smaller, characteristic J-couplings.
-
-
Methine Carbon (1C, C1): The benzylic carbon attached to the nitrogen will be found around 50-55 ppm.
-
Aliphatic Carbons (3C): The remaining carbons of the butyl chain will appear in the upfield region. C2 will be around 35-40 ppm, C3 around 18-22 ppm, and the terminal methyl carbon (C4) will be the most upfield, around 13-15 ppm.
Predicted ¹³C NMR Data Summary (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |
| ~160 | d, ¹JCF ≈ 250 Hz | C -F | Direct attachment to highly electronegative fluorine. |
| ~120-135 | m | Ar-C | Aromatic carbons influenced by fluorine through multiple bonds. |
| ~52 | s | C H-NH₃⁺ | Benzylic carbon deshielded by the ring and amino group. |
| ~38 | s | -C H₂- | Aliphatic chain. |
| ~20 | s | -C H₂- | Aliphatic chain. |
| ~14 | s | -C H₃ | Terminal methyl carbon. |
Diagram: Analytical Workflow for Structural Elucidation
Caption: A self-validating workflow for compound identification.
Conclusion
The combined application of high-resolution mass spectrometry and high-field NMR spectroscopy provides a robust and definitive characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. Mass spectrometry confirms the molecular weight and reveals a characteristic α-cleavage fragmentation pattern. ¹H and ¹³C NMR spectroscopy provide a complete map of the molecule's covalent structure, with the distinctive splitting patterns caused by the fluorine atom serving as a powerful diagnostic feature. This comprehensive analytical approach ensures the highest level of scientific integrity, crucial for applications ranging from pharmaceutical quality control to forensic analysis.
References
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An Investigative Guide to the Neuropharmacological Profile of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride
Authored for: Drug Development Professionals, Neuropharmacologists, and Medicinal Chemists
Foreword: The landscape of neuropharmacology is in a perpetual state of evolution, driven by the synthesis and characterization of novel chemical entities. Within the broad class of phenethylamines, subtle structural modifications can dramatically alter a compound's interaction with central nervous system targets, leading to a wide spectrum of pharmacological effects. This guide focuses on 1-(2-Fluorophenyl)butan-1-amine hydrochloride, a compound of interest due to its structural resemblance to known monoamine transporter ligands. The strategic placement of a fluorine atom on the phenyl ring and the extension of the alkyl chain present intriguing possibilities for modulating potency, selectivity, and metabolic stability.
This document serves as a comprehensive technical framework for the systematic evaluation of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. It is designed not as a recitation of known data—of which there is a scarcity—but as a forward-looking investigative plan. Herein, we provide a robust, hypothesis-driven research program, complete with detailed, field-proven experimental protocols, to thoroughly elucidate the neuropharmacological potential of this compound. Our approach is grounded in the principles of modern drug discovery, emphasizing causality, self-validating methodologies, and translational relevance.
Table of Contents
-
Introduction and Core Hypothesis
-
Structural Analogy and Rationale for Investigation
-
The Significance of Fluorination in Neuropharmacology
-
-
Chemical Synthesis and Characterization
-
Proposed Synthetic Route
-
Protocol: Synthesis of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride
-
Analytical Characterization
-
-
Phase I: In Vitro Neuropharmacological Profiling
-
Objective: Determining Monoamine Transporter Interaction
-
Experimental Workflow: A Tiered Screening Approach
-
Protocol 1: Radioligand Binding Assays for DAT, SERT, and NET
-
Protocol 2: In Vitro Functional Assays: Substrate Uptake Inhibition
-
Protocol 3: In Vitro Functional Assays: Neurotransmitter Efflux
-
-
Phase II: In Vivo CNS Activity Assessment
-
Objective: Evaluating Psychoactive and Behavioral Effects
-
Experimental Workflow: From Locomotor Activity to Stimulus Properties
-
Protocol 4: Spontaneous Locomotor Activity Assay
-
Protocol 5: Drug Discrimination Studies
-
-
Data Interpretation and Future Directions
-
Synthesizing a Pharmacological Identity
-
Lead Optimization and Advanced Preclinical Modeling
-
-
References
Introduction and Core Hypothesis
Structural Analogy and Rationale for Investigation
1-(2-Fluorophenyl)butan-1-amine is a substituted phenethylamine. This class of compounds forms the backbone of numerous neuroactive agents, including central nervous system stimulants, antidepressants, and appetite suppressants.[1] Its core structure is analogous to that of substituted cathinones and amphetamines, which are known to exert their primary effects by interacting with the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2][3] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[4] Compounds that inhibit this reuptake or induce neurotransmitter efflux can significantly elevate extracellular monoamine levels, leading to profound psychoactive effects.[3]
The core hypothesis of this investigative guide is that 1-(2-Fluorophenyl)butan-1-amine hydrochloride is a ligand for monoamine transporters and, depending on its affinity and functional activity at DAT, SERT, and NET, may possess potential as a CNS stimulant, an antidepressant, or another class of neuropharmacological agent. The butylamine side chain, in contrast to the shorter chains of many amphetamines, may influence its interaction with the transporter binding pockets.
The Significance of Fluorination in Neuropharmacology
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological properties.[5][6][7] Fluorination can:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.[6][7]
-
Enhance Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the target protein.[6][7]
-
Improve Blood-Brain Barrier Penetration: Increased lipophilicity due to fluorination can facilitate the passage of the molecule into the central nervous system.
The position of the fluorine atom (ortho, in this case) can significantly impact the compound's psychoactivity, with effects ranging from enhancement to loss of activity compared to the non-fluorinated parent compound.[5][8] Therefore, an empirical investigation is essential.
Chemical Synthesis and Characterization
A reliable and scalable synthesis is the foundational step for any pharmacological investigation. The proposed synthesis of 1-(2-Fluorophenyl)butan-1-amine hydrochloride proceeds via a reductive amination pathway, a robust and widely used method in medicinal chemistry.
Proposed Synthetic Route
The synthesis begins with the commercially available 2-fluorobenzaldehyde and proceeds through an intermediate imine, which is then reduced to the target primary amine. The final step involves salt formation to yield the stable and water-soluble hydrochloride salt.
Caption: Proposed synthetic workflow for 1-(2-Fluorophenyl)butan-1-amine HCl.
Protocol: Synthesis of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride
This protocol is adapted from general reductive amination procedures and should be performed by qualified chemists with appropriate safety precautions.
-
Imine Formation and Reduction (One-Pot Procedure):
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask under an inert atmosphere (N₂), add butanamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude freebase of 1-(2-Fluorophenyl)butan-1-amine as an oil.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified freebase in a minimal amount of diethyl ether.
-
To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
-
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed before pharmacological testing.
| Analysis | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the proposed structure. |
| Mass Spectrometry | Molecular weight verification | [M+H]⁺ ion corresponding to the freebase molecular weight (168.12 g/mol ). |
| HPLC | Purity assessment | Purity ≥98%. |
| Melting Point | Physical property characterization | Sharp, defined melting point. |
Phase I: In Vitro Neuropharmacological Profiling
Objective: Determining Monoamine Transporter Interaction
The primary goal of this phase is to determine the binding affinity (Kᵢ) and functional activity (IC₅₀ for uptake inhibition or EC₅₀ for efflux) of 1-(2-Fluorophenyl)butan-1-amine hydrochloride at the human dopamine, serotonin, and norepinephrine transporters (hDAT, hSERT, and hNET).
Experimental Workflow: A Tiered Screening Approach
A logical, tiered approach ensures efficient use of resources, starting with binding affinity to establish whether the compound interacts with the transporters, followed by functional assays to determine the nature of that interaction (i.e., inhibitor vs. releaser).
Caption: Tiered workflow for in vitro pharmacological characterization.
Protocol 1: Radioligand Binding Assays for DAT, SERT, and NET
This protocol determines the affinity of the test compound for the monoamine transporters by measuring its ability to compete with a specific radioligand.[9]
-
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET.
-
Non-specific binding inhibitors: GBR 12909 (for hDAT), Fluoxetine (for hSERT), Desipramine (for hNET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates (e.g., MultiScreenHTS with GF/B filters).
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 1-(2-Fluorophenyl)butan-1-amine hydrochloride (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kₑ), and either buffer, a saturating concentration of the non-specific inhibitor, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: In Vitro Functional Assays: Substrate Uptake Inhibition
This assay determines if the compound acts as an inhibitor of neurotransmitter transport.[5][10][11]
-
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Known transporter inhibitors for positive controls (e.g., GBR 12909, Fluoxetine, Desipramine).
-
-
Procedure:
-
Wash the plated cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of 1-(2-Fluorophenyl)butan-1-amine hydrochloride or control compounds for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate (at a concentration near its Kₘ).
-
Incubate for a short period (e.g., 5-10 minutes) within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the uptake in the presence of a saturating concentration of a known inhibitor.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value using non-linear regression.
-
Protocol 3: In Vitro Functional Assays: Neurotransmitter Efflux
This assay determines if the compound acts as a substrate (releaser) for the transporter, inducing reverse transport.[5][12]
-
Materials:
-
Same cell lines and buffers as in the uptake inhibition assay.
-
Known transporter substrates for positive controls (e.g., amphetamine for hDAT/hNET, fenfluramine for hSERT).
-
-
Procedure:
-
Load the cells with a radiolabeled substrate ([³H]Dopamine, [³H]5-HT, or [³H]Norepinephrine) by incubating them for 30-60 minutes at 37°C.
-
Wash the cells thoroughly with buffer to remove extracellular radioactivity.
-
Add buffer containing various concentrations of 1-(2-Fluorophenyl)butan-1-amine hydrochloride or control compounds.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Collect the supernatant (extracellular medium) and lyse the cells to measure the remaining intracellular radioactivity.
-
Quantify the radioactivity in both the supernatant and the cell lysate.
-
-
Data Analysis:
-
Calculate the percentage of efflux as: (radioactivity in supernatant) / (radioactivity in supernatant + radioactivity in lysate) × 100.
-
Plot the percentage of efflux against the logarithm of the test compound concentration.
-
Calculate the EC₅₀ value (the concentration that produces 50% of the maximal efflux) using non-linear regression.
-
| Hypothetical In Vitro Data Summary | hDAT | hSERT | hNET |
| Binding Affinity (Kᵢ, nM) | 50 | 800 | 150 |
| Uptake Inhibition (IC₅₀, nM) | 120 | >10,000 | 450 |
| Efflux (EC₅₀, nM) | 250 | Not Active | 900 |
| Inferred Primary Mechanism | Dopamine Releaser | Weak SERT ligand | Weak NET ligand |
This table presents hypothetical data to illustrate potential outcomes. The actual profile must be determined experimentally.
Phase II: In Vivo CNS Activity Assessment
Objective: Evaluating Psychoactive and Behavioral Effects
Following in vitro characterization, in vivo studies are crucial to understand how the compound's effects on monoamine transporters translate to behavioral outcomes in a complex living system.[13] These studies are guided by the principles of preclinical CNS drug development.[2][3][14]
Experimental Workflow: From Locomotor Activity to Stimulus Properties
Caption: Decision tree for the in vivo evaluation of CNS activity.
Protocol 4: Spontaneous Locomotor Activity Assay
This assay is a primary screen to determine if a compound has stimulant or sedative effects.
-
Animals: Male mice or rats.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.
-
Procedure:
-
Acclimate animals to the testing room and apparatus.
-
Administer various doses of 1-(2-Fluorophenyl)butan-1-amine hydrochloride (e.g., 1, 3, 10, 30 mg/kg) or vehicle via a relevant route (e.g., intraperitoneal, oral).
-
Immediately place the animal in the open-field arena and record locomotor activity for 60-120 minutes.
-
-
Data Analysis:
-
Analyze data in time bins (e.g., 5-minute intervals) to assess the time course of effects.
-
Compare total distance traveled, vertical counts (rearing), and time spent in the center of the arena between drug-treated and vehicle-treated groups using ANOVA.
-
An increase in locomotor activity suggests a stimulant effect, while a decrease suggests a sedative effect.
-
Protocol 5: Drug Discrimination Studies
This procedure assesses the interoceptive (subjective) effects of a compound by training animals to recognize it as similar to a known drug of abuse (e.g., cocaine, MDMA, or amphetamine).
-
Animals: Rats or non-human primates.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training: Train animals to press one lever for a food reward after administration of a known training drug (e.g., cocaine, 10 mg/kg) and a second lever after administration of vehicle (saline). Training continues until a high level of accuracy (>80%) is achieved.
-
Testing: Once trained, administer various doses of 1-(2-Fluorophenyl)butan-1-amine hydrochloride and observe which lever the animal predominantly presses.
-
-
Data Analysis:
-
Calculate the percentage of responding on the drug-appropriate lever for each dose of the test compound.
-
Full substitution (≥80% drug-lever responding) indicates that the test compound has subjective effects similar to the training drug. This provides insight into its potential psychoactive profile and abuse liability.
-
Data Interpretation and Future Directions
Synthesizing a Pharmacological Identity
The collective data from these in vitro and in vivo studies will create a comprehensive pharmacological profile for 1-(2-Fluorophenyl)butan-1-amine hydrochloride. For example:
-
Profile A (Cocaine-like): High affinity for DAT with potent uptake inhibition, leading to hyperlocomotion and full substitution for cocaine in drug discrimination. This would suggest potential as a CNS stimulant with abuse liability.
-
Profile B (Antidepressant-like): Preferential affinity and uptake inhibition at SERT and/or NET, with minimal activity at DAT. In vivo, this might produce minimal effects on spontaneous locomotion but could show efficacy in models of depression (e.g., forced swim test).
-
Profile C (Atypical): A mixed profile with activity at multiple transporters, potentially leading to unique behavioral effects not fully captured by standard locomotor or discrimination paradigms.
Lead Optimization and Advanced Preclinical Modeling
Based on the initial profile, further research could involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs (e.g., altering the position of the fluorine atom, modifying the alkyl chain length) to optimize potency and selectivity.
-
Off-Target Screening: A broad receptor screening panel to identify any interactions with other CNS targets (e.g., 5-HT₂ₐ, D₂ receptors) that could contribute to the overall pharmacological effect.
-
Advanced Behavioral Models: If the initial profile is promising for a specific therapeutic area (e.g., depression, ADHD), the compound would be advanced to more complex and disease-relevant animal models.
-
Safety and Toxicology: A full preclinical safety and toxicology assessment would be required before any consideration for clinical development, in line with regulatory guidelines.[3]
This systematic approach ensures that the neuropharmacological potential of 1-(2-Fluorophenyl)butan-1-amine hydrochloride is thoroughly and efficiently investigated, providing a solid foundation for any subsequent drug development efforts.
References
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
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ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]
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TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
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MD Biosciences. (2021). 3 ways to improve clinical relevance of preclinical CNS data. [Link]
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ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
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Cambridge University Press & Assessment. (n.d.). Essential CNS drug development – pre-clinical development (Chapter 3). [Link]
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Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
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PubMed. (n.d.). Safety and regulatory requirements and challenge for CNS drug development. [Link]
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National Institutes of Health. (2009). The basics of preclinical drug development for neurodegenerative disease indications. [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. [Link]
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SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. [Link]
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PubMed. (n.d.). Fluorine in psychedelic phenethylamines. [Link]
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MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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Multiwell Plates. (n.d.). Receptor Binding Assays. [Link]
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Predicted biological targets of 1-(2-Fluorophenyl)butan-1-amine hydrochloride
An In-Depth Technical Guide to the Predicted Biological Targets of 1-(2-Fluorophenyl)butan-1-amine hydrochloride
This guide provides a comprehensive analysis of the predicted biological targets of the novel compound 1-(2-Fluorophenyl)butan-1-amine hydrochloride. Leveraging established principles of medicinal chemistry and computational pharmacology, we dissect its structural features to forecast its molecular interactions and downstream physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
1-(2-Fluorophenyl)butan-1-amine hydrochloride is a synthetic compound belonging to the substituted phenethylamine class.[1] The phenethylamine scaffold is the backbone for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin, as well as a vast array of pharmacologically active compounds.[2] Consequently, molecules built upon this framework are prime candidates for interacting with the machinery that governs monoaminergic neurotransmission. The precise biological targets of 1-(2-Fluorophenyl)butan-1-amine hydrochloride have not been empirically determined in publicly available literature. Therefore, this guide employs predictive, in silico methodologies to construct a scientifically rigorous hypothesis of its primary and secondary biological targets, offering a roadmap for future experimental validation.
Part 1: Predictive Methodologies: A Computational Approach to Target Identification
The prediction of biological targets for a novel small molecule is a cornerstone of modern drug discovery, enabling a hypothesis-driven approach to understanding its mechanism of action.[3][4] This process mitigates the time and expense of broad, untargeted experimental screening.[5] Our analysis is rooted in two primary computational strategies:
-
Ligand-Based Prediction : This approach operates on the principle that structurally similar molecules are likely to bind to similar biological targets.[3] By comparing 1-(2-Fluorophenyl)butan-1-amine hydrochloride to vast chemogenomic databases like ChEMBL and PubChem, we can identify known compounds with similar structural motifs and infer potential targets from their documented bioactivity.[6][7] The core of this method is the identification of a shared pharmacophore—the specific three-dimensional arrangement of chemical features essential for molecular interaction.
-
Structure-Based Prediction : When high-resolution 3D structures of potential protein targets are available, molecular docking simulations can be employed.[3] This technique computationally places the ligand (the compound of interest) into the binding site of a protein and calculates a "docking score," which estimates the binding affinity.[3] This is particularly relevant for the primary targets hypothesized in this paper, the monoamine transporters, for which crystal structures and homology models exist.[8][9]
The following diagram illustrates the logical workflow from initial compound analysis to experimental validation.
Caption: Workflow for Target Prediction and Validation.
Part 2: Predicted Biological Targets of 1-(2-Fluorophenyl)butan-1-amine hydrochloride
Based on its core structure, the most probable biological targets for this compound are proteins involved in the regulation of monoamine neurotransmitters.
Primary Predicted Targets: The Monoamine Transporters (MATs)
The plasma-membrane monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are integral membrane proteins that terminate synaptic transmission by re-uptaking their respective neurotransmitters from the synaptic cleft into the presynaptic neuron.[10] They are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[10][11] The phenethylamine backbone is a classic structural motif for MAT ligands.[12][13]
The structure of 1-(2-Fluorophenyl)butan-1-amine hydrochloride contains the key pharmacophoric elements for MAT interaction: a phenyl ring and a basic amine group separated by an alkyl chain.[12] The specific substitutions—a fluorine atom at the 2-position of the phenyl ring and a butyl chain—are expected to modulate its affinity and selectivity across the three transporters.
| Predicted Target | Rationale for Interaction | Predicted Effect |
| Dopamine Transporter (DAT) | The phenethylamine core is a well-established scaffold for DAT inhibitors.[13][14] The length of the alkyl chain and aromatic substitutions are critical for binding affinity.[14] | Inhibition of dopamine reuptake. |
| Norepinephrine Transporter (NET) | Secondary amines and specific substitutions on the phenyl ring are known to confer high affinity for NET.[15][16] The 2-position substitution on the phenyl ring is a feature of some selective NET inhibitors.[15] | Inhibition of norepinephrine reuptake. |
| Serotonin Transporter (SERT) | A specific spatial relationship between the amino and phenyl groups is crucial for SERT interaction.[12] While less common than for DAT and NET, phenethylamine derivatives can inhibit SERT.[17] | Inhibition of serotonin reuptake. |
Secondary Predicted Targets: Modulators of Monoaminergic Systems
Beyond direct inhibition of the primary transporters, phenethylamine derivatives are known to interact with other components of the monoaminergic systems.[[“]][[“]] These are considered secondary targets, which may contribute to the compound's overall pharmacological profile.
| Predicted Target | Rationale for Interaction | Predicted Effect |
| Trace Amine-Associated Receptor 1 (TAAR1) | Phenethylamine is a potent endogenous agonist of TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission.[2][[“]][[“]] | Agonism, leading to modulation of dopamine and serotonin systems. |
| Vesicular Monoamine Transporter 2 (VMAT2) | VMAT2 is responsible for packaging monoamines into synaptic vesicles. Some phenethylamine-like compounds can inhibit VMAT2, affecting neurotransmitter storage.[2][20] | Inhibition, leading to reduced vesicular loading of monoamines. |
| Monoamine Oxidase (MAO-A and MAO-B) | Phenethylamines are known substrates for MAO enzymes, which are responsible for their metabolic degradation.[[“]] | Substrate for metabolism. Inhibition of MAO is less likely but possible. |
Part 3: Predicted Signaling Pathways and Downstream Effects
The primary predicted mechanism of action—inhibition of monoamine transporters—would lead to a significant alteration in synaptic signaling. By blocking the reuptake of dopamine, norepinephrine, and/or serotonin, the compound would increase the concentration and residence time of these neurotransmitters in the synaptic cleft. This, in turn, would lead to enhanced and prolonged activation of postsynaptic receptors.
The following diagram illustrates this predicted pathway at a generic monoaminergic synapse.
Caption: Predicted Mechanism of Monoamine Reuptake Inhibition.
This increased synaptic availability of monoamines is the fundamental mechanism behind the therapeutic effects of most antidepressants and the psychoactive effects of stimulants. The specific behavioral and physiological outcomes would depend on the compound's relative selectivity for DAT, NET, and SERT.
Part 4: Experimental Protocols for Target Validation
The following protocols outline the standard experimental procedures required to validate the computationally predicted targets.
Protocol 1: In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of 1-(2-Fluorophenyl)butan-1-amine hydrochloride for human DAT, NET, and SERT.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, or [³H]Citalopram for hSERT) with the cell membrane preparation.
-
Add increasing concentrations of the test compound (1-(2-Fluorophenyl)butan-1-amine hydrochloride) across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled inhibitor (e.g., cocaine for hDAT).
-
Incubate the plates at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC₅₀) of 1-(2-Fluorophenyl)butan-1-amine hydrochloride to inhibit the uptake of dopamine, norepinephrine, and serotonin.
Methodology:
-
Cell Culture or Synaptosome Preparation:
-
Use the same hDAT-, hNET-, or hSERT-expressing cell lines as in the binding assay, or alternatively, use synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).
-
-
Uptake Assay:
-
Pre-incubate the cells or synaptosomes with increasing concentrations of the test compound.
-
Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
-
Detection and Analysis:
-
Measure the radioactivity accumulated within the cells or synaptosomes using a scintillation counter.
-
Plot the percentage of uptake inhibition versus the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
-
Conclusion and Future Directions
The structural architecture of 1-(2-Fluorophenyl)butan-1-amine hydrochloride strongly suggests that its primary biological targets are the monoamine transporters DAT, NET, and SERT. The compound is predicted to act as an inhibitor of neurotransmitter reuptake, thereby increasing the synaptic concentrations of monoamines. Secondary interactions with TAAR1 and VMAT2 are also plausible and may contribute to a more complex pharmacological profile.
This in silico analysis provides a robust foundation for targeted experimental investigation. The immediate next steps should involve the in vitro binding and uptake assays detailed above to confirm these predictions and quantify the compound's affinity and potency. Determining the selectivity profile (i.e., the relative potency for DAT vs. NET vs. SERT) will be critical in predicting its potential physiological and behavioral effects. Subsequent research could explore its activity at secondary targets and advance to in vivo models to investigate its effects on locomotion, mood-related behaviors, and its overall pharmacokinetic and pharmacodynamic profile. This systematic approach will be essential to fully elucidate the mechanism of action and potential therapeutic utility of this novel chemical entity.
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Methodological & Application
Topic: A Robust HPLC Method for the Chiral Separation of 1-(2-Fluorophenyl)butan-1-amine Enantiomers
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The enantiomers of chiral primary amines are fundamental building blocks in modern pharmaceuticals, often exhibiting vastly different pharmacological and toxicological profiles.[1][2] Consequently, the development of robust and reliable analytical methods for their separation and quantification is a critical requirement in drug development and quality control.[1][3] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 1-(2-Fluorophenyl)butan-1-amine, a key chiral intermediate. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which provides excellent enantioselectivity and peak shape. We provide a comprehensive guide covering the rationale for method development, a step-by-step experimental protocol, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]
Introduction and Scientific Background
Chirality is a fundamental property of many drug molecules, where a pair of non-superimposable mirror images, or enantiomers, can elicit profoundly different biological responses.[2][6] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[2] This reality has driven regulatory agencies and the pharmaceutical industry to demand highly selective analytical methods to ensure the stereochemical purity of drug substances.[3][7]
1-(2-Fluorophenyl)butan-1-amine is a primary amine containing a stereocenter. Its structure is relevant to the synthesis of various biologically active compounds. The direct separation of its enantiomers via HPLC is the most efficient and widely accepted approach for analysis.[6] This is achieved by creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP).[8] The differing stability of these complexes allows one enantiomer to be retained longer on the column, thus effecting the separation.[8] Polysaccharide-based CSPs, particularly those derived from derivatized cellulose or amylose, have demonstrated broad applicability and high success rates for resolving a wide variety of chiral compounds, including primary amines.[1][9][10]
This guide explains the causal logic behind the selection of the CSP and mobile phase, provides a detailed protocol for implementation, and outlines the necessary steps to validate the method for its intended purpose.
Analyte Information
-
Compound Name: 1-(2-Fluorophenyl)butan-1-amine
-
CAS Number: 1225519-40-3[11]
-
Molecular Formula: C₁₀H₁₄FN[11]
-
Molecular Weight: 167.22 g/mol [11]
-
Structure:

Principles of Chiral Recognition
The fundamental mechanism for chiral separation on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For a separation to occur, there must be a sufficient difference in the free energy (ΔΔG) of these two complexes. This is often explained by the "three-point interaction model," where one enantiomer can establish at least three simultaneous points of interaction with the CSP, while the other cannot achieve this optimal fit.[6] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[12]
Caption: The three-point interaction model for chiral recognition.
Method Development Strategy
A systematic approach to method development is crucial for achieving a robust chiral separation.[13] Our strategy focuses on the logical selection of the stationary phase and mobile phase components.
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor in a chiral separation.[9] For primary amines like 1-(2-Fluorophenyl)butan-1-amine, polysaccharide-based columns are an excellent starting point due to their versatility and proven success.[1]
| CSP Type | Chiral Selector Example | Common Applications & Rationale |
| Polysaccharide-Based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for a wide range of compounds, including amines. The carbamate derivatives provide sites for hydrogen bonding, dipole-dipole, and π-π interactions.[9][10] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Effective for ionizable molecules like amines, often used in polar ionic or reversed-phase modes. Provides multiple interaction mechanisms including ionic binding.[12][13] |
| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid | Highly specific for primary amines, forming complexes with the protonated amino group. Often requires acidic mobile phases.[14] |
Selected CSP for this Protocol: An amylose-based CSP , specifically one with a tris(3,5-dimethylphenylcarbamate) selector, is chosen for its high probability of success in a simple normal-phase system.
Mobile Phase Optimization
The mobile phase modulates the interaction between the analyte and the CSP.[2] For polysaccharide CSPs, normal phase (NP) or polar organic modes (POM) are common.
-
Solvents: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar alcohol modifier (e.g., Isopropanol or Ethanol) is standard. The alcohol percentage is adjusted to optimize retention time and resolution.
-
Additives: This is a critical consideration for amines. Residual silanol groups on the silica support can cause strong, non-enantioselective interactions, leading to poor peak shape (tailing) and low efficiency. Adding a small amount of a basic competitor, such as Diethylamine (DEA) or Triethylamine (TEA), to the mobile phase is essential to block these active sites and ensure sharp, symmetrical peaks.[1]
Caption: Logical workflow for chiral method development.
Detailed Application Protocol
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., CHIRALPAK® IA or equivalent), 250 x 4.6 mm.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Analyte: Racemic 1-(2-Fluorophenyl)butan-1-amine standard.
-
Glassware: Volumetric flasks, autosampler vials with inserts.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) . Filter through a 0.45 µm membrane filter and degas before use.
-
Sample Diluent: Use the mobile phase as the diluent to avoid peak distortion.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of racemic 1-(2-Fluorophenyl)butan-1-amine and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL (100 µg/mL) .
HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm | Proven CSP for broad selectivity with amines.[1] |
| Mobile Phase | n-Hexane / IPA / DEA (90:10:0.1, v/v/v) | Balances retention and resolution; DEA ensures good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A suitable volume to balance sensitivity and peak shape. |
| Detection | UV at 254 nm | Aromatic ring provides strong chromophore for UV detection. |
| Run Time | Approx. 15 minutes | Sufficient to allow elution of both enantiomers. |
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs ≥ 2.0 between the two enantiomer peaks | Ensures baseline separation for accurate quantification. |
| Tailing Factor (Tf) | Tf ≤ 1.5 for both peaks | Confirms symmetrical peaks, free from silanol interactions. |
| %RSD of Peak Area | ≤ 2.0% for each enantiomer | Demonstrates injection precision. |
Method Validation Framework (ICH Q2(R2))
A validated analytical procedure ensures that it is suitable for its intended purpose.[4] The following parameters should be assessed according to a pre-approved validation protocol.[5][15]
| Validation Parameter | Protocol Summary | Acceptance Criteria (Typical) |
| Specificity | Analyze blank (diluent), individual enantiomers (if available), and the racemic mixture. | No interfering peaks at the retention times of the enantiomers. |
| Linearity | Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range over which linearity, accuracy, and precision are acceptable. | Defined by the linearity study. |
| Accuracy (% Recovery) | Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate by spiking a placebo or blank matrix. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the standard at 100% concentration. | %RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeatability test performed by a different analyst on a different day or with different equipment. | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Determined by signal-to-noise ratio (S/N ≈ 10) or by precision at low concentrations. | %RSD ≤ 10% at the LOQ level. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, %IPA in mobile phase ±2%). | Resolution (Rs) remains ≥ 2.0; system suitability passes. |
Conclusion
This application note details a robust, specific, and reproducible HPLC method for the chiral separation of 1-(2-Fluorophenyl)butan-1-amine enantiomers. By employing an amylose-based chiral stationary phase with a normal phase eluent containing a basic additive, the method achieves excellent resolution and peak symmetry. The provided protocols for both the analytical procedure and its subsequent validation offer a comprehensive framework for researchers and drug development professionals to implement this method for quality control and purity testing, ensuring compliance with stringent regulatory standards.
References
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]
-
National Center for Biotechnology Information. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available from: [Link]
-
Phenomenex. Chiral HPLC Column. Available from: [Link]
-
Columnex LLC. Chiral HPLC and SFC Columns. Available from: [Link]
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ResearchGate. Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Available from: [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Yakhak Hoeji. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Available from: [Link]
-
PubChem. 1-(4-Fluorophenyl)butan-2-amine. Available from: [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Available from: [Link]
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Application Notes and Protocols: Determining the Binding Affinity of 1-(2-Fluorophenyl)butan-1-amine hydrochloride for Monoamine Transporters
Introduction: The Critical Role of Monoamine Transporters in Neurotransmission
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are pivotal in regulating neurotransmission.[1] These transporters, members of the solute carrier 6 (SLC6) family, are located on presynaptic neurons and are responsible for the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft.[1] This reuptake process terminates the neurotransmitter signal and maintains homeostasis. Consequently, MATs are significant targets for a wide array of therapeutic agents, including antidepressants and psychostimulants, as well as substances of abuse.[2]
Understanding the interaction of novel compounds with these transporters is a cornerstone of neuropharmacology and drug development. Radioligand binding assays are a robust and sensitive method to determine the affinity of a compound for a specific receptor or transporter.[3][4] This application note provides a detailed protocol for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of 1-(2-Fluorophenyl)butan-1-amine hydrochloride for human DAT, SERT, and NET.
The underlying principle of this assay is the competition between a radiolabeled ligand with known affinity and the unlabeled test compound (1-(2-Fluorophenyl)butan-1-amine hydrochloride) for binding to the transporter. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), we can calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[5][6]
Experimental Design and Core Principles
This protocol is designed as a self-validating system. It incorporates controls for total binding, non-specific binding, and a reference compound to ensure the reliability and accuracy of the results. The experimental workflow is depicted in the diagram below.
Figure 1: A schematic overview of the monoamine transporter binding assay workflow, from preparation to data analysis.
Materials and Reagents
Cell Lines
-
HEK293 cells stably expressing human dopamine transporter (hDAT)
-
HEK293 cells stably expressing human serotonin transporter (hSERT)
-
HEK293 cells stably expressing human norepinephrine transporter (hNET)
Radioligands and Reference Compounds
| Transporter | Radioligand | Non-specific Binding Definer | Reference Compound |
| DAT | [³H]-WIN 35,428 | 10 µM GBR 12909 | Cocaine |
| SERT | [³H]-Citalopram | 10 µM Fluoxetine | Paroxetine |
| NET | [³H]-Nisoxetine | 10 µM Desipramine | Desipramine |
Buffers and Solutions
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
Step-by-Step Protocols
Part 1: Membrane Preparation from Cultured Cells
This protocol is adapted from established methods for preparing membranes for receptor binding assays.[7]
-
Cell Culture and Harvest: Culture HEK293 cells stably expressing the transporter of interest to ~80-90% confluency.[8] Wash the cells twice with ice-cold PBS. Scrape the cells into fresh, ice-cold PBS and centrifuge at 1000 x g for 5 minutes at 4°C.[9]
-
Cell Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer. Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a BCA or Bradford protein assay. Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
The following protocol outlines the steps for a competitive binding assay in a 96-well plate format.
-
Preparation of Reagents:
-
Prepare serial dilutions of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in assay buffer. The concentration range should span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare solutions of the radioligand in assay buffer at a concentration approximately equal to its Kd for the respective transporter.
-
Prepare a solution of the non-specific binding definer at a concentration of 100x the final desired concentration.
-
Prepare a solution of the reference compound with a known Ki value for validation purposes.
-
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand solution, and 50 µL of the membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of the non-specific binding definer solution, 50 µL of the radioligand solution, and 50 µL of the membrane preparation to designated wells.
-
Test Compound Competition: Add 50 µL of each dilution of 1-(2-Fluorophenyl)butan-1-amine hydrochloride, 50 µL of the radioligand solution, and 50 µL of the membrane preparation to the remaining wells.
-
Reference Compound Competition: It is advisable to run a parallel competition curve with a known inhibitor to validate the assay.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation. The optimal incubation time should be determined in preliminary experiments to ensure equilibrium is reached.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B glass fiber filter mat pre-soaked in 0.5% polyethyleneimine, using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.[10] Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mats and place them in scintillation vials. Add scintillation cocktail and quantify the radioactivity in a scintillation counter.
Data Analysis and Interpretation
The data analysis workflow is crucial for deriving meaningful results from the binding assay.
Figure 2: The data analysis pipeline for determining the Ki value from raw scintillation counts.
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percent specific binding against the logarithm of the concentration of 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki using the Cheng-Prusoff Equation: The Cheng-Prusoff equation corrects the IC50 value for the concentration of the radioligand used in the assay.[5][11]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki is the inhibitory constant of the test compound.
-
IC50 is the concentration of the test compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the transporter.
-
Expected Results and Interpretation
The Ki value represents the affinity of 1-(2-Fluorophenyl)butan-1-amine hydrochloride for the monoamine transporter. A lower Ki value indicates a higher binding affinity. By performing this assay for DAT, SERT, and NET, a selectivity profile for the compound can be established. For example, a compound with a significantly lower Ki for DAT compared to SERT and NET would be considered a selective dopamine transporter inhibitor.
Troubleshooting
| Issue | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration too high; insufficient washing; filter binding | Decrease radioligand concentration; increase wash steps; pre-soak filters in polyethyleneimine. |
| Low specific binding | Low transporter expression in membranes; degraded radioligand; insufficient incubation time | Use a cell line with higher transporter expression; use fresh radioligand; optimize incubation time. |
| Poor curve fit | Inaccurate dilutions of the test compound; insufficient data points | Prepare fresh dilutions and verify concentrations; use a wider range of concentrations with more data points. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the binding affinity and selectivity of 1-(2-Fluorophenyl)butan-1-amine hydrochloride for the dopamine, serotonin, and norepinephrine transporters. By adhering to these detailed steps and principles of good laboratory practice, researchers can obtain reliable and reproducible data crucial for the characterization of novel psychoactive compounds and the development of new therapeutics targeting the monoamine transport system.
References
- Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-16.
- Roth, B. L. (Ed.). (2006).
- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
- Hulme, E. C. (1990). Receptor-ligand interactions: a practical approach.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
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GraphPad Software. (n.d.). Analyzing radioligand binding data. Retrieved from [Link]
- Burczynski, M. E. (Ed.). (2005). Receptor binding techniques. Humana Press.
- Williams, M. (2009). Receptor binding in drug discovery. In Neuromethods (pp. 3-38). Humana Press.
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Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Frontiers in Pharmacology. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Retrieved from [Link]
- Lazareno, S. (2001). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(1), 31-41.
-
ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of serotonin transporter reuptake inhibition assays using JAR cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Radioligand binding assays and their analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Development of Monoamine Transporter Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Retrieved from [Link]
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- 11. youtube.com [youtube.com]
Introduction: A Strategic Approach to Characterizing Novel CNS-Active Compounds
An Application Note and Protocol Guide for the In Vitro Pharmacological Characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
The compound 1-(2-Fluorophenyl)butan-1-amine hydrochloride belongs to a chemical class of substituted phenethylamines, which are frequently associated with activity at central nervous system (CNS) targets, particularly within the monoaminergic system. The presence of a fluorine atom on the phenyl ring can significantly influence metabolic stability and binding affinity to biological targets. Given its structural characteristics, a systematic in vitro pharmacological evaluation is essential to elucidate its biological targets, potency, and mechanism of action.
This document, prepared for researchers, scientists, and drug development professionals, outlines a comprehensive, tiered strategy for the in vitro characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. We will proceed with a hypothesis-driven approach, focusing on the most probable targets for this chemical scaffold: the high-affinity monoamine transporters, monoamine oxidase enzymes, and trace amine-associated receptors. This guide moves beyond a simple recitation of steps, providing the scientific rationale behind the experimental choices to ensure a robust and self-validating investigation, in line with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH)[1][2][3] and the U.S. Food and Drug Administration (FDA)[4][5][6].
The Assay Cascade: A Multi-Tiered Workflow for Target Identification and Characterization
A logical and resource-efficient approach to characterizing a novel compound involves a tiered or cascaded series of assays. This strategy begins with broad screening to identify primary biological targets, followed by more focused assays to determine potency and selectivity, and culminating in detailed studies to elucidate the mechanism of action.
Caption: A tiered workflow for in vitro characterization.
Tier 1: Primary Target Screening
The initial goal is to determine if 1-(2-Fluorophenyl)butan-1-amine hydrochloride interacts with key proteins involved in monoamine neurotransmission. We will employ a panel of assays covering the most likely target classes.
Monoamine Transporter Interaction
The high-affinity transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) are critical regulators of neurotransmission and are common targets for psychoactive compounds[7][8]. We will use two orthogonal assays: a radioligand binding assay to measure direct interaction with the transporter protein and a functional uptake assay to measure the effect on transporter activity.
This assay determines the ability of the test compound to displace a known high-affinity radioligand from the monoamine transporters. A reduction in radioligand binding indicates an interaction between the test compound and the transporter.
Principle:
Caption: Principle of competitive radioligand binding.
Materials:
-
Membrane Preparations: Commercially available cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
For hDAT: [³H]-WIN 35,428 or a similar cocaine analog.
-
For hNET: [³H]-Nisoxetine.
-
For hSERT: [³H]-Citalopram or [³H]-Paroxetine.
-
-
Non-specific Binding Control:
-
For hDAT: 10 µM Cocaine.
-
For hNET: 10 µM Desipramine.
-
For hSERT: 10 µM Fluoxetine.
-
-
Test Compound: 1-(2-Fluorophenyl)butan-1-amine hydrochloride, prepared as a 10 mM stock in DMSO.
-
Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail and GF/B filter plates .
-
Prepare serial dilutions of the test compound in assay buffer. A typical screening concentration is 10 µM.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound.
-
50 µL of the appropriate radioligand (at a concentration near its Kd).
-
100 µL of diluted cell membrane preparation (typically 5-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris, pH 7.4).
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify radioactivity using a scintillation counter (counts per minute, CPM).
Data Analysis:
-
Calculate percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)])
-
A significant inhibition (typically >50%) at 10 µM warrants further investigation in Tier 2.
This functional assay measures the compound's ability to block the transport of a fluorescent substrate into cells expressing the transporter. It provides a more physiologically relevant measure of transporter inhibition.[11][12][13]
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing hDAT, hNET, or hSERT, plated in 96- or 384-well black, clear-bottom plates.
-
Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye to quench extracellular fluorescence.[11][14]
-
Known Inhibitors (Positive Controls): Cocaine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay Buffer: Krebs-Henseleit buffer (KHB) or Hanks' Balanced Salt Solution (HBSS).
Procedure:
-
Plate cells and grow to a confluent monolayer (typically 18-24 hours).
-
On the day of the assay, remove the culture medium and wash the cells once with assay buffer.
-
Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of the test compound or a known inhibitor.
-
Initiate the uptake by adding the fluorescent substrate/masking dye solution provided in the kit.
-
Immediately place the plate in a fluorescence plate reader capable of bottom-reading (e.g., FlexStation® or SpectraMax®).
-
Measure the increase in intracellular fluorescence over time (kinetic read) or at a fixed endpoint (e.g., 20 minutes).
Data Analysis:
-
For kinetic reads, calculate the rate of uptake (slope of the fluorescence vs. time curve).
-
For endpoint reads, use the final fluorescence value.
-
Calculate the percent inhibition relative to the vehicle control.
Monoamine Oxidase (MAO) Inhibition
MAOs are mitochondrial enzymes that metabolize monoamines. Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is used in the treatment of Parkinson's disease.[15][16]
This assay uses a chemiluminescent or colorimetric method to measure the activity of recombinant human MAO-A and MAO-B enzymes in the presence of the test compound.
Materials:
-
Enzyme Source: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or a kit).
-
Assay Kit: A commercial MAO inhibition assay kit (e.g., from Cell Biolabs, Evotec) containing substrate, HRP, and a luminescent or colorimetric probe.[17][18]
-
Known Inhibitors (Positive Controls): Clorgyline (for MAO-A), Selegiline (for MAO-B).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well white plate (for luminescence), add the MAO enzyme (A or B), assay buffer, and the test compound or a known inhibitor.
-
Pre-incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the substrate (e.g., tyramine, benzylamine, or a proprietary kit substrate). The enzymatic reaction produces hydrogen peroxide (H₂O₂).
-
Incubate for 30-60 minutes at 37°C.
-
Add the detection reagent (containing horseradish peroxidase and a luminol- or color-based substrate). The H₂O₂ produced reacts to generate a light or color signal.
-
Read the signal on a luminometer or spectrophotometer.
Data Analysis:
-
Calculate the percent inhibition of enzyme activity relative to the vehicle control.
Trace Amine-Associated Receptor 1 (TAAR1) Activity
TAAR1 is an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters.[19] Activation of TAAR1 is a mechanism of action for some amphetamine-like compounds.
This cell-based assay measures the accumulation of cyclic AMP (cAMP), a second messenger, following the activation of TAAR1, which typically couples to the Gαs protein.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human TAAR1.
-
Assay Kit: A commercial cAMP detection assay kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Known Agonist (Positive Control): β-phenylethylamine (β-PEA) or a known TAAR1 agonist.
-
Stimulation Buffer: Typically HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
Procedure:
-
Plate TAAR1-expressing cells in a suitable microplate and allow them to attach.
-
Remove culture medium and add the test compound or known agonist diluted in stimulation buffer.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and follow the protocol of the chosen cAMP detection kit to measure cAMP levels.
-
Read the plate on a plate reader compatible with the assay technology (e.g., HTRF reader).
Data Analysis:
-
Calculate the percent activity relative to the maximal response of the positive control agonist.
Tier 2: Potency and Selectivity Determination
If the test compound shows significant activity (>50% inhibition or activation) in any of the Tier 1 screens, the next step is to determine its potency (IC₅₀ for inhibitors or EC₅₀ for agonists) and selectivity.
Procedure:
-
Perform the relevant assay(s) from Tier 1, but instead of a single concentration, use a range of at least 8-10 concentrations of the test compound (e.g., from 1 nM to 100 µM).
-
Generate a concentration-response curve by plotting the percent inhibition or activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ or EC₅₀ value.
Data Presentation and Selectivity: The results should be summarized in a table to easily compare potencies and determine selectivity.
| Target | Assay Type | Potency (IC₅₀/EC₅₀, µM) |
| hDAT | [³H]-WIN 35,428 Binding | > 10 |
| hNET | [³H]-Nisoxetine Binding | 1.2 |
| hSERT | [³H]-Citalopram Binding | 0.05 |
| hDAT | Fluorescent Substrate Uptake | > 10 |
| hNET | Fluorescent Substrate Uptake | 1.5 |
| hSERT | Fluorescent Substrate Uptake | 0.08 |
| hMAO-A | Enzyme Inhibition | > 25 |
| hMAO-B | Enzyme Inhibition | > 25 |
| hTAAR1 | cAMP Accumulation | No activity |
Hypothetical data for illustrative purposes.
Selectivity Calculation:
-
SERT vs. NET Selectivity: IC₅₀(NET) / IC₅₀(SERT) = 1.5 / 0.08 = 18.75-fold
-
SERT vs. DAT Selectivity: IC₅₀(DAT) / IC₅₀(SERT) = >10 / 0.08 = >125-fold
Interpretation: Based on this hypothetical data, 1-(2-Fluorophenyl)butan-1-amine hydrochloride is a potent and selective serotonin reuptake inhibitor (SSRI).
Tier 3: Mechanism of Action (MOA) Elucidation
Based on the Tier 2 results, we would proceed to investigate the MOA at the primary target. For our hypothetical SSRI, a key question is whether it is a competitive or non-competitive inhibitor.
This assay determines how the inhibitor's potency changes in the presence of varying concentrations of the natural substrate (serotonin).
Procedure:
-
Perform the fluorescent substrate uptake assay for hSERT (Protocol 2).
-
Generate multiple IC₅₀ curves for 1-(2-Fluorophenyl)butan-1-amine hydrochloride, with each curve being generated in the presence of a different, fixed concentration of non-labeled serotonin (e.g., 0 µM, 1 µM, 5 µM, 10 µM).
-
Data Analysis:
-
Competitive Inhibition: The IC₅₀ value of the test compound will increase as the concentration of serotonin increases. A Schild plot can be used to determine the Kb (dissociation constant) of the inhibitor.
-
Non-competitive Inhibition: The IC₅₀ value will remain unchanged, but the maximal uptake (Vmax) will decrease with increasing serotonin concentration.
-
Assay Validation and Scientific Integrity
Every protocol described must be part of a self-validating system. Adherence to guidelines such as ICH Q2(R1) is crucial for ensuring the reliability of the data.[1][4][5]
-
Specificity: The use of specific inhibitors and cell lines expressing only the target of interest ensures the assay is specific.
-
Accuracy and Precision: Determined by running positive controls with known potency. The results should be within an acceptable range of historical values. Intra- and inter-assay precision should be assessed by running replicates on the same day and on different days.
-
Linearity and Range: The concentration-response curves should exhibit a clear dose-dependent relationship with defined upper and lower plateaus.
-
Robustness: The assay should be insensitive to minor variations in protocol parameters (e.g., small changes in incubation time or temperature).
By systematically applying this tiered approach, researchers can efficiently and accurately define the in vitro pharmacological profile of novel compounds like 1-(2-Fluorophenyl)butan-1-amine hydrochloride, providing a solid foundation for further drug development efforts.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
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Mathew, B., & Suh, Y. H. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2714, 329-338. [Link]
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Cell-based assays for measuring the activity of 1-(2-Fluorophenyl)butan-1-amine hydrochloride
An Application Guide to the In Vitro Pharmacological Profiling of 1-(2-Fluorophenyl)butan-1-amine hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive suite of cell-based assay protocols for the pharmacological characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. As a compound with structural similarities to known psychostimulants, its activity is likely mediated through interactions with monoamine transporters and related G-protein coupled receptors. This guide presents a logical, multi-tiered approach to elucidate its mechanism of action, potency, and potential for neurotoxicity. We detail protocols for quantifying its effects on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, its potential to activate the trace amine-associated receptor 1 (TAAR1), and its impact on neuronal cell viability. These assays are designed to provide researchers, scientists, and drug development professionals with the robust tools necessary to build a comprehensive pharmacological profile of this and similar novel psychoactive substances.
Introduction: A Strategic Approach to Characterization
1-(2-Fluorophenyl)butan-1-amine hydrochloride is a synthetic compound whose structure suggests potential interaction with the central nervous system's monoaminergic systems. These systems, which utilize dopamine, norepinephrine, and serotonin, are critical for regulating mood, motivation, and cognitive function. The primary molecular targets for many psychostimulants are the plasma membrane transporters—DAT, NET, and SERT—that are responsible for the reuptake of these neurotransmitters from the synaptic cleft.[1] Compounds can interact with these transporters as inhibitors (blockers) or as substrates that induce reverse transport (efflux or release).[2]
Furthermore, amphetamine-like substances are known to interact with the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[3][4] TAAR1 activation by an agonist typically leads to an increase in intracellular cyclic AMP (cAMP).[5]
A thorough characterization, therefore, requires a multi-assay strategy to distinguish between these mechanisms and to quantify the compound's potency at each potential target. Finally, given that high-potency monoaminergic compounds can induce neurotoxicity, a counter-screen for cytotoxicity is an essential component of the profiling cascade.[6][7] This guide provides the foundational protocols for this comprehensive in vitro analysis.
Integrated Assay Workflow
The following workflow provides a strategic path from primary target engagement to secondary functional and safety assessments.
Caption: Integrated workflow for pharmacological profiling.
Monoamine Transporter Activity Profiling
The interaction of a test compound with monoamine transporters is the cornerstone of psychostimulant pharmacology. We present two key functional assays: uptake inhibition to measure blocking potency and efflux to measure releasing capability.
Protocol: Neurotransmitter Uptake Inhibition Assay
This assay determines a compound's ability to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter. Here, we describe a method using radiolabeled substrates, which remains a gold standard for sensitivity and reliability.[8] Alternatively, fluorescent-based kits offer a non-radioactive, high-throughput option.[9][10]
Principle: Cells stably expressing a human monoamine transporter (hDAT, hNET, or hSERT) are incubated with the test compound. A radiolabeled substrate (e.g., [³H]dopamine for hDAT) is then added. The amount of radioactivity accumulated inside the cells is measured via scintillation counting. An effective inhibitor will reduce the amount of accumulated radioactivity in a dose-dependent manner.[8][11]
Caption: Workflow for the radiolabeled uptake inhibition assay.
-
Cell Plating:
-
Seed HEK-293 cells stably expressing hDAT, hNET, or hSERT into poly-D-lysine coated 96-well plates. A typical density is 40,000-60,000 cells/well.[9]
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for adherence and formation of a confluent monolayer.
-
-
Assay Preparation:
-
On the day of the experiment, prepare Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare serial dilutions of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in Assay Buffer at 2x the final desired concentration. Include a known inhibitor as a positive control (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).[1][12]
-
Prepare the [³H]-labeled substrate solution in Assay Buffer (e.g., [³H]Dopamine at a final concentration of ~10-20 nM).[13]
-
-
Uptake Inhibition Assay:
-
Aspirate the culture medium from the cell plates and wash each well once with 200 µL of pre-warmed (37°C) Assay Buffer.
-
Add 100 µL of the 2x test compound dilutions (or control inhibitor/vehicle) to the appropriate wells.
-
For determining non-specific uptake, add a saturating concentration of a known potent inhibitor (e.g., 10 µM nomifensine for DAT) to a set of wells.[13]
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake reaction by adding 100 µL of the 2x [³H]-substrate solution to all wells.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be optimized to be within the linear range of uptake.
-
Terminate the assay by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.
-
Lyse the cells in each well by adding 100 µL of 1% SDS or a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Sample_CPM - NonSpecific_CPM) / (TotalUptake_CPM - NonSpecific_CPM))
-
Plot the percent inhibition against the log concentration of the test compound.
-
Use a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.
| Parameter | hDAT | hNET | hSERT |
| IC₅₀ (nM) | Calculated Value | Calculated Value | Calculated Value |
| Positive Control IC₅₀ (nM) | e.g., GBR 12909 | e.g., Desipramine | e.g., Fluoxetine |
| Hill Slope | Calculated Value | Calculated Value | Calculated Value |
Protocol: Neurotransmitter Efflux (Releaser) Assay
This assay determines if a compound actively promotes the reverse transport of neurotransmitters out of the cell, a hallmark of amphetamine-like releasing agents.[2][8]
Principle: Cells are first "pre-loaded" with a radiolabeled neurotransmitter. After washing away the excess external radioactivity, the cells are exposed to the test compound. The amount of radioactivity released from the cells into the surrounding buffer is then measured. A potent releaser will cause a significant, dose-dependent increase in extracellular radioactivity.[14]
-
Cell Plating & Pre-loading:
-
Plate cells as described in Protocol 2.1.
-
Wash cells once with warm Assay Buffer.
-
Pre-load the cells by incubating them with [³H]-labeled substrate (e.g., [³H]dopamine) in Assay Buffer for 30-45 minutes at 37°C.
-
Terminate the loading phase by aspirating the radioactive buffer and washing the cells 3-4 times with ice-cold Assay Buffer to remove all extracellular radioactivity.
-
-
Efflux Assay:
-
Add 200 µL of pre-warmed Assay Buffer containing various concentrations of 1-(2-Fluorophenyl)butan-1-amine hydrochloride (or a positive control like d-amphetamine) to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Carefully collect the entire 200 µL of supernatant (extracellular buffer) from each well and transfer to scintillation vials.
-
Lyse the remaining cells in the wells with 200 µL of 1% SDS and transfer the lysate to a separate set of scintillation vials (this represents the intracellular fraction).
-
Add scintillation fluid to all vials and quantify using a scintillation counter.
-
-
Calculate Percent Efflux: % Efflux = 100 * (Supernatant_CPM / (Supernatant_CPM + Intracellular_CPM))
-
Subtract the basal efflux (from vehicle-treated wells) from all values.
-
Plot the net percent efflux against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ (effective concentration for 50% of maximal release) and Eₘₐₓ (maximal effect).
| Parameter | hDAT | hNET | hSERT |
| EC₅₀ (nM) | Calculated Value | Calculated Value | Calculated Value |
| Eₘₐₓ (%) | Calculated Value | Calculated Value | Calculated Value |
| Positive Control EC₅₀ (nM) | e.g., d-Amphetamine | e.g., d-Amphetamine | e.g., MDMA |
G-Protein Coupled Receptor (GPCR) Activity Profiling
Protocol: TAAR1 Functional Assay (cAMP Accumulation)
This assay measures the functional activation of TAAR1, a key off-target but mechanistically important receptor for many psychostimulants.[3]
Principle: TAAR1 is a Gₛ-coupled GPCR.[5] Agonist binding activates adenylyl cyclase, which converts ATP into intracellular cyclic AMP (cAMP). The accumulation of cAMP is a direct measure of receptor activation. This can be quantified using various commercially available kits, such as those based on Bioluminescence Resonance Energy Transfer (BRET) or Homogeneous Time-Resolved Fluorescence (HTRF).[4][5][15]
Caption: TAAR1 agonist-induced cAMP signaling pathway.
-
Cell Culture:
-
Use a cell line stably expressing human TAAR1 (e.g., CHO-K1 or HEK-293).[15] Plate cells in a white, solid-bottom 96- or 384-well plate at a density optimized for the specific cAMP assay kit.
-
-
cAMP Assay:
-
Wash cells with Assay Buffer.
-
Add test compound dilutions to the cells in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.[16]
-
Lyse the cells and add the detection reagents according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., HTRF, BRET).
-
Incubate as required by the kit protocol.
-
Read the plate on a compatible microplate reader.
-
-
Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ and Eₘₐₓ for cAMP production.
Assessment of Potential Neurotoxicity
It is critical to assess whether a compound exhibits cytotoxicity at concentrations that are pharmacologically active. A large window between the effective concentration (IC₅₀/EC₅₀) and the cytotoxic concentration (CC₅₀) is a key indicator of a favorable safety profile.
Protocol: Neuronal Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17] Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18] Human neuroblastoma SH-SY5Y cells are a common and relevant model for in vitro neurotoxicity studies.[18][19]
-
Cell Plating:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 10,000-20,000 cells/well.
-
(Optional but recommended) Differentiate cells towards a more mature neuronal phenotype using retinoic acid for several days to increase their relevance as a neuronal model.[18]
-
-
Compound Treatment:
-
Treat cells with a broad range of concentrations of 1-(2-Fluorophenyl)butan-1-amine hydrochloride for 24-48 hours. Include a vehicle control (untreated cells) and a positive control for toxicity (e.g., rotenone).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Calculate Percent Viability: % Viability = 100 * (Absorbance_Sample / Absorbance_VehicleControl)
-
Plot the percent viability against the log concentration of the test compound.
-
Use non-linear regression to determine the CC₅₀ (concentration that reduces cell viability by 50%).
-
Calculate Selectivity Index (SI): SI = CC₅₀ / IC₅₀ (or EC₅₀)
-
A higher SI value (>10) is generally considered more favorable.
-
Summary and Data Consolidation
The application of this suite of assays will generate a comprehensive in vitro pharmacological profile for 1-(2-Fluorophenyl)butan-1-amine hydrochloride. The collective data will define its primary mechanism of action (inhibitor vs. releaser), its potency and selectivity across the key monoamine transporters, its functional activity at TAAR1, and its initial safety profile.
Consolidated Pharmacological Profile
| Assay | Target | Parameter | Value (nM) |
| Uptake Inhibition | hDAT | IC₅₀ | |
| hNET | IC₅₀ | ||
| hSERT | IC₅₀ | ||
| Efflux (Release) | hDAT | EC₅₀ | |
| hNET | EC₅₀ | ||
| hSERT | EC₅₀ | ||
| GPCR Function | hTAAR1 | EC₅₀ | |
| Neurotoxicity | SH-SY5Y Cells | CC₅₀ |
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Application Notes & Protocols: A Guide to In Vivo Experimental Design for 1-(2-Fluorophenyl)butan-1-amine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo studies for the novel compound 1-(2-Fluorophenyl)butan-1-amine hydrochloride. As specific biological data for this compound is not widely available, this guide draws upon established principles of pharmacology and toxicology, using structurally related compounds as a framework. The protocols herein are designed to be self-validating systems, emphasizing causality in experimental choices to ensure the generation of robust and reproducible data. We will cover foundational studies including pharmacokinetics (PK), acute toxicity, and preliminary pharmacodynamics (PD) to build a comprehensive preclinical data package.
Introduction: Understanding the Compound
1-(2-Fluorophenyl)butan-1-amine hydrochloride is a primary amine with the molecular formula C₁₀H₁₄FN • HCl.[1][2] The hydrochloride salt form typically enhances aqueous solubility, a favorable characteristic for in vivo formulations.[3][4] While the precise mechanism of action is uncharacterized, its structure—a fluorinated phenyl ring attached to a butan-1-amine moiety—is common in compounds targeting the central nervous system (CNS). The fluorine atom can enhance metabolic stability and blood-brain barrier penetration.[3] Therefore, initial in vivo investigations should focus on characterizing its disposition within a biological system and exploring potential neurological or behavioral effects.
The primary objectives for the initial in vivo evaluation of this compound are:
-
Pharmacokinetic Profiling: To understand how the animal body acts on the drug (Absorption, Distribution, Metabolism, Excretion - ADME).
-
Toxicological Assessment: To determine the compound's safety profile and establish a therapeutic window.
-
Pharmacodynamic Exploration: To gain initial insights into the drug's effect on the body and its potential therapeutic activity.
Foundational In Vivo Study Design: A Phased Approach
A logical, phased approach is critical for efficiently characterizing a new chemical entity. The initial studies should be designed to inform subsequent experiments, creating a cascading flow of data-driven decisions.
Figure 1: A phased workflow for the in vivo evaluation of a novel compound.
Protocol I: Pharmacokinetic (PK) Profiling in Rodents
Rationale: Understanding a compound's PK profile is fundamental. It reveals its bioavailability, how long it remains in circulation, and how it's cleared from the body. This data is essential for designing all subsequent in vivo studies, particularly for selecting appropriate dose levels and time points for efficacy and toxicology assessments.[5][6] We will use a standard rodent model (Sprague-Dawley rat) and include both intravenous (IV) and oral (PO) routes of administration. The IV route provides a baseline for 100% bioavailability, while the PO route assesses oral absorption.[7]
Materials:
-
1-(2-Fluorophenyl)butan-1-amine hydrochloride
-
Vehicle (e.g., sterile 0.9% saline or PBS)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
Validated LC-MS/MS method for compound quantification
Methodology:
-
Animal Acclimation: Acclimate animals for at least 7 days under standard vivarium conditions (12h light/dark cycle, ad libitum access to food and water).
-
Dose Formulation: Prepare a stock solution of the compound in the chosen vehicle. The hydrochloride salt form should readily dissolve in saline. Prepare fresh on the day of dosing.
-
Group Allocation: Randomly assign animals to two groups (n=4-5 per group):
-
Group 1 (IV): 2 mg/kg dose
-
Group 2 (PO): 10 mg/kg dose
-
Rationale: The IV dose is lower to avoid potential acute effects from rapid Cmax, while the PO dose is higher to ensure detectable plasma concentrations despite potential poor absorption.
-
-
Dosing:
-
IV Group: Administer the dose via a lateral tail vein.
-
PO Group: Administer the dose via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (~100-150 µL) from each animal at specified time points. A typical schedule would be:
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 1-(2-Fluorophenyl)butan-1-amine in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation:
| Parameter | Description | IV Route (Example) | PO Route (Example) |
| Cmax | Maximum observed plasma concentration | 450 ng/mL | 150 ng/mL |
| Tmax | Time to reach Cmax | 2 min | 30 min |
| AUC(0-inf) | Area under the concentration-time curve | 1200 ngh/mL | 950 ngh/mL |
| T½ | Elimination half-life | 2.5 h | 2.7 h |
| CL | Clearance | 25 mL/min/kg | N/A |
| Vdss | Volume of distribution at steady state | 2.0 L/kg | N/A |
| F% | Absolute Bioavailability | 100% | 15.8% |
Table 1: Example pharmacokinetic parameters to be determined.
Protocol II: Acute Oral Toxicity Assessment
Rationale: The goal of an acute toxicity study is to determine the compound's intrinsic toxicity and identify the maximum tolerated dose (MTD). This information is crucial for safety and for setting the upper dose limits in subsequent efficacy studies.[8] The protocol described here is based on the OECD 423 guidelines (Acute Toxic Class Method), which uses a stepwise procedure with a small number of animals.[9]
Materials:
-
1-(2-Fluorophenyl)butan-1-amine hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
Female Wistar rats (nulliparous, non-pregnant, 8-12 weeks old)
-
Oral gavage needles
-
Calibrated scale for body weight
Methodology:
-
Animal Selection & Acclimation: Use a single sex (typically female, as they are often slightly more sensitive) for the initial test. Acclimate for at least 7 days.
-
Dose Formulation: Prepare doses in the selected vehicle.
-
Stepwise Dosing Procedure:
-
Starting Dose (300 mg/kg): Dose a group of 3 female rats with 300 mg/kg.
-
Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and CNS signs like tremors or convulsions).
-
Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.
-
-
Decision Point:
-
If 2-3 animals die: The test is stopped, and the compound is classified. The LD50 is estimated to be in the range of 300 mg/kg.
-
If 0-1 animal dies: Proceed to the next higher dose level.
-
Next Dose (2000 mg/kg): Dose a new group of 3 female rats with 2000 mg/kg and repeat the observation process.[9]
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy should be performed to identify any macroscopic pathological changes in major organs and tissues.
Data Interpretation: The outcome of this study will classify the compound's acute toxicity and provide an estimated LD50, which is critical for establishing a safety margin. The clinical observations and necropsy findings will identify potential target organs for toxicity.[8][10]
Protocol III: Preliminary Pharmacodynamic (PD) Assessment
Rationale: Given the compound's structural similarity to CNS-active agents, a logical first step is to assess its impact on general behavior and locomotor activity. The Open Field Test is a standard method to evaluate both locomotion (distance traveled, speed) and anxiety-like behavior (time spent in the center vs. periphery).[11] This provides an initial screen for potential stimulant, sedative, or anxiolytic/anxiogenic effects.
Figure 2: Logic for selecting an initial behavioral model based on available data.
Materials:
-
1-(2-Fluorophenyl)butan-1-amine hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Open field arena (e.g., 40x40 cm square) equipped with automated tracking software
-
Dim, indirect lighting
Methodology:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment begins.
-
Group Allocation: Randomly assign animals to groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 5 mg/kg)
-
Group 3: Mid Dose (e.g., 15 mg/kg)
-
Group 4: High Dose (e.g., 50 mg/kg)
-
Rationale: Doses should be selected based on PK and toxicity data, spanning a range below the MTD.
-
-
Dosing: Administer the compound or vehicle via the intended clinical route (e.g., PO or IP). Dosing should occur at a time that ensures the test happens around the compound's Tmax, as determined in the PK study.
-
Open Field Test:
-
At the pre-determined time post-dosing (e.g., 30 minutes for IP), gently place a single mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10-15 minutes.
-
The entire session should be recorded by the tracking software.
-
Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
-
-
Data Analysis: The software will quantify several parameters. Key endpoints include:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center Zone: A measure of anxiety-like behavior (more time in the center suggests anxiolytic effects).
-
Rearing Frequency: A measure of exploratory behavior.
-
Interpretation: A significant increase in distance traveled would suggest stimulant properties, while a decrease would indicate sedative effects. An increase in the time spent in the center zone, without a change in overall locomotion, would suggest an anxiolytic-like profile. These initial findings can then guide the selection of more specific and advanced behavioral paradigms for future studies.[11]
Conclusion and Future Directions
The successful execution of these three foundational in vivo studies will provide a robust initial characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. The combined PK, toxicity, and preliminary PD data will establish a critical baseline, enabling a data-driven approach to more advanced preclinical development. Future studies may include multi-dose toxicology, evaluation in specific disease models based on PD findings, and investigation of drug metabolism and potential drug-drug interactions.
References
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ChemWhat. (n.d.). 1-(2-fluorophenyl)cyclobutanaMine hydrochloride. Available at: [Link]
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Kim, J., et al. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available at: [Link]
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van der Watt, E., et al. (2020). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Uckun, F. M., et al. (2002). In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), a novel antileukemic agent targeting Bruton's tyrosine kinase. Clinical Cancer Research. Available at: [Link]
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Hall, I. H., et al. (1991). Acute toxicity of amine-boranes and related derivatives in mice. Archiv der Pharmazie. Available at: [Link]
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Canfield, C. E., et al. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. Journal of Analytical Toxicology. Available at: [Link]
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MySkinRecipes. (n.d.). (R)-1-(4-Fluorophenyl)butan-1-aminehydrochloride. Available at: [Link]
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Kim, K. W., et al. (2006). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research. Available at: [Link]
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Lee, M. Y., et al. (2022). In Vivo Evaluation of the Oral Toxicity of the Chlorobutanol. Applied Sciences. Available at: [Link]
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PubChem. (n.d.). 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;(2S)-N-methyl-1-phenylpropan-2-amine. Available at: [Link]
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Collins, M. D. (2012). In vivo models of developmental toxicology. Methods in Molecular Biology. Available at: [Link]
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Raldúa, D., & Piña, B. (2014). In vivo zebrafish assays for analyzing drug toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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GSNV, K., et al. (2024). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Research Journal of Pharmacy and Technology. Available at: [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: Handling and Preparation of 1-(2-Fluorophenyl)butan-1-amine hydrochloride for Biological Assays
An Application Guide by Senior Application Scientist, Dr. Evelyn Reed
Abstract
This document provides a comprehensive guide for the handling, preparation, and quality control of 1-(2-Fluorophenyl)butan-1-amine hydrochloride for use in biological assays. The reproducibility and reliability of experimental data are critically dependent on the precise and consistent preparation of test compounds. This guide outlines the essential physicochemical properties of the compound, details rigorous safety and handling procedures, and provides step-by-step protocols for the preparation of stock and working solutions. Furthermore, it emphasizes the rationale behind experimental choices, such as solvent and buffer selection, and introduces quality control measures to ensure the integrity and stability of the prepared solutions. These protocols are designed for researchers, scientists, and drug development professionals to ensure the generation of high-quality, dependable data in downstream biological applications.
Compound Profile and Physicochemical Properties
1-(2-Fluorophenyl)butan-1-amine hydrochloride is a primary amine salt. The presence of the hydrochloride moiety generally enhances its stability and aqueous solubility compared to the free base, making it more amenable for use in biological systems.[1][2] Understanding its fundamental properties is the first step toward its effective use in research.
Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)butan-1-amine and its Hydrochloride Salt
| Property | Value | Source / Note |
| Chemical Name | 1-(2-Fluorophenyl)butan-1-amine hydrochloride | AK Scientific, Inc.[3] |
| Synonyms | 1-(2-fluorophenyl)butan-1-amine HCl | AK Scientific, Inc.[3] |
| CAS Number | 1864062-65-6 | AK Scientific, Inc.[3] |
| Molecular Formula | C₁₀H₁₄FN・HCl | Derived from base formula |
| Molecular Weight | 203.68 g/mol (Hydrochloride Salt) | Smolecule[1] |
| Appearance | White solid (typical for similar compounds) | Kishida Chemical Co., Ltd.[4] |
| Purity | Typically ≥95% | AK Scientific, Inc.[3] |
| Solubility | The hydrochloride salt form is intended to enhance water solubility.[1] Empirical testing in specific biological buffers is required. | General chemical principle |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container.[3][4] Recommended storage at 2-8°C for the free base.[5] | AK Scientific, Inc.[3] |
Scientist's Note (Rationale): The hydrochloride salt form is crucial. It protonates the amine group, increasing the molecule's polarity and rendering it more soluble in aqueous buffers commonly used in biological assays (e.g., PBS, Tris-HCl). The free base, in contrast, would likely have lower aqueous solubility and might require an organic co-solvent like DMSO for initial stock preparation.
Safety and Handling Precautions
As with any laboratory chemical, adherence to strict safety protocols is mandatory. 1-(2-Fluorophenyl)butan-1-amine hydrochloride is classified as an irritant.
Hazard Identification:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Table 2: Recommended Personal Protective Equipment (PPE) and Handling Summary
| Area of Protection | Recommendation | Rationale & Best Practices |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[3][6] | To minimize inhalation of the powdered compound, which can cause respiratory irritation.[3] |
| Eye/Face Protection | Wear approved safety glasses with side shields or chemical goggles.[3][4] | Prevents accidental eye contact with the powder or solution, which can cause serious irritation.[3] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[3][4] | Prevents skin contact, which is known to cause irritation.[3] Wash hands thoroughly after handling.[3] |
| Respiratory Protection | If ventilation is inadequate, wear a suitable respirator. | Required only if engineering controls are insufficient to control airborne dust. |
| Storage | Store in a tightly-sealed container in a cool, dry place away from incompatible substances.[3] | Protects the compound from moisture and degradation, ensuring its integrity for experiments. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3][7] | Prevents environmental contamination and ensures compliance with safety regulations. |
Trustworthiness Pillar: Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before handling the compound.[3][7][8] The SDS contains the most specific and up-to-date safety information.
Protocol 1: High-Concentration Stock Solution Preparation
The goal is to create a concentrated, stable stock solution that can be accurately diluted to final working concentrations. The choice of solvent is the most critical decision in this process.
Rationale for Solvent Selection
-
Aqueous Solvents (e.g., sterile, deionized water or PBS): Given the hydrochloride salt form, aqueous solvents are the first choice. This avoids the potential confounding effects of organic solvents in sensitive biological assays.
-
Organic Solvents (e.g., DMSO): If high concentration (e.g., >10 mM) is required and aqueous solubility is limited, a minimal amount of DMSO can be used. However, the final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
Experimental Workflow for Stock Solution Preparation
Diagram 1: Step-by-step workflow for preparing a concentrated stock solution.
Step-by-Step Methodology
-
Pre-Weighing: Allow the container of 1-(2-Fluorophenyl)butan-1-amine hydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening.
-
Rationale: This prevents atmospheric moisture from condensing on the cold powder, which would lead to inaccurate weighing.
-
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of the compound into a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube or a 15 mL conical tube).
-
Solvent Addition: Add the chosen solvent (e.g., sterile deionized water) to dissolve the compound. Start by adding approximately 80% of the final desired volume.
-
Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, use a brief (1-5 minute) sonication in a water bath. Gentle warming (e.g., to 37°C) can also be attempted, but the thermal stability of the compound should be considered.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the solvent to reach the final target volume and concentration (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store the aliquots at -20°C or -80°C.
-
Rationale: Aliquoting is critical to prevent degradation that can occur from repeated freeze-thaw cycles.
-
Protocol 2: Working Solution Preparation in Biological Buffers
Working solutions are prepared by diluting the high-concentration stock into the final assay buffer. This step is critical for ensuring pH stability and compound compatibility with the biological system.
The Importance of Buffer Selection
Biological reactions are highly sensitive to pH. The addition of a compound, especially a hydrochloride salt, can alter the pH of an unbuffered solution. Using a well-chosen buffer maintains a stable pH, ensuring that the observed biological effect is due to the compound itself and not a pH artifact.[9][10]
Table 3: Common Biological Buffers and Key Properties
| Buffer | pKa at 25°C | Useful pH Range | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 | 6.5 - 7.5 | Physiologically relevant ionic strength. Can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[10] |
| Tris-HCl | 8.1 | 7.2 - 9.0 | Widely used, but its pKa is temperature-dependent.[11] Can interact with some enzymes. |
| HEPES | 7.5 | 6.8 - 8.2 | Low metal-binding constants, good for enzymatic assays involving metals.[10] |
| MES | 6.1 | 5.5 - 6.7 | Useful for assays requiring a more acidic pH. |
Expertise & Experience Pillar: Always prepare the working solution fresh on the day of the experiment by diluting the frozen stock. Do not store dilute aqueous solutions for extended periods unless stability has been formally verified (see Section 5).
Step-by-Step Methodology
-
Thaw Stock Solution: Remove one aliquot of the concentrated stock solution from the freezer. Thaw it completely at room temperature or quickly in a water bath.
-
Centrifuge Briefly: Before opening, pulse-spin the tube in a microcentrifuge for a few seconds.
-
Rationale: This collects any condensation or solution from the cap, ensuring the concentration is accurate.
-
-
Calculate Dilution: Calculate the volume of stock solution needed to achieve the final desired concentration in your assay buffer. Use the formula: M₁V₁ = M₂V₂ .
-
M₁ = Concentration of stock solution
-
V₁ = Volume of stock solution to add
-
M₂ = Final concentration in the working solution
-
V₂ = Final volume of the working solution
-
-
Prepare Dilution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed assay buffer.
-
Mix Thoroughly: Gently vortex or invert the tube several times to ensure the working solution is homogeneous before adding it to your assay (e.g., cell culture plate or enzyme reaction).
Quality Control and Solution Validation
A protocol is only as good as its validation. These steps ensure that you are using the compound at the concentration you believe you are and that it remains stable under your experimental conditions.
Concentration Verification (Optional but Recommended)
For rigorous studies, the concentration of the initial stock solution can be verified using UV-Vis spectrophotometry if the compound has a known molar extinction coefficient (ε) at a specific wavelength (λ_max). This requires an initial spectral scan to determine λ_max.
Purity and Stability Assessment
The stability of the compound in your stock and working solutions is paramount. A simple stability study can be performed using High-Performance Liquid Chromatography (HPLC).
Self-Validating System Pillar: A stability-indicating HPLC method separates the parent compound from any potential degradants. An increase in degradant peaks or a decrease in the parent peak area over time indicates instability.[12]
Diagram 2: Conceptual workflow for assessing solution stability via HPLC.
Conceptual HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set to a wavelength determined from a UV scan (e.g., 254 nm or λ_max).
-
Procedure: Inject samples from your stability study at various time points (e.g., 0, 6, 24, 48 hours).[12][13] Monitor the peak area of the parent compound. A solution is generally considered stable if the parent peak area remains >95% of the initial (Time 0) area and no significant degradant peaks appear.
Conclusion
References
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Kishida Chemical Co., Ltd. (2023). 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Lead Sciences. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-(2-fluorophenyl)cyclobutanaMine hydrochloride. Retrieved from [Link]
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Faustino, P. J., & Yang, Y. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 19(8), 3491-3498. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Fluorophenyl)butan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Celebier, M., & Altinoz, S. (2010). Development and Validation of Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution. ResearchGate. Retrieved from [Link]
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Walker, S. E., & Law, S. (1997). Stability of propafenone hydrochloride in i.v. solutions. American Journal of Health-System Pharmacy, 54(11), 1314-1316. Retrieved from [Link]
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Carl ROTH. (n.d.). Biological Buffers. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in Biological Samples
Introduction: The Analytical Imperative for 1-(2-Fluorophenyl)butan-1-amine hydrochloride
1-(2-Fluorophenyl)butan-1-amine hydrochloride is a synthetic compound with a molecular formula of C₁₀H₁₄FN • HCl and a molecular weight of 203.68 g/mol .[1] As a primary amine with a fluorinated phenyl group, its structure suggests potential psychoactive properties, making it a compound of interest in forensic toxicology, clinical research, and pharmaceutical development. The accurate and precise quantification of this analyte in complex biological matrices such as blood, plasma, and urine is paramount for pharmacokinetic studies, monitoring of potential abuse, and assessing its metabolic fate.
This document provides detailed application notes and validated protocols for the quantification of 1-(2-Fluorophenyl)butan-1-amine in biological samples, leveraging the sensitivity and selectivity of modern chromatographic and mass spectrometric techniques. We will explore two robust methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation to instrumental parameters, is elucidated to ensure scientific integrity and reproducibility. All protocols are designed as self-validating systems, adhering to principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[2][3]
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄FN | [4] |
| Molecular Weight | 167.22 g/mol (free base) | [4] |
| Form | Hydrochloride Salt | [1] |
| Solubility | Enhanced water solubility as hydrochloride salt | [1] |
The presence of a primary amine group makes the compound amenable to derivatization for GC-MS analysis, while its polarity and molecular weight are well-suited for LC-MS/MS analysis.
Methodology 1: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Principle: UHPLC-MS/MS is the gold standard for quantifying small molecules in biological fluids due to its high sensitivity, specificity, and throughput.[5][6] This method involves chromatographic separation of the analyte from matrix components followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Rationale for Method Selection:
-
High Sensitivity: Achieves low limits of quantification (LLOQ) necessary for pharmacokinetic studies where concentrations can be in the low ng/mL range.[7]
-
High Selectivity: MRM provides two stages of mass filtering, significantly reducing interferences from the complex biological matrix.
-
Minimal Sample Preparation: Often, a simple protein precipitation is sufficient, enabling high-throughput analysis.
Experimental Workflow Diagram
Caption: UHPLC-MS/MS workflow from sample preparation to data analysis.
Detailed Protocol
1. Materials and Reagents:
-
1-(2-Fluorophenyl)butan-1-amine hydrochloride reference standard
-
Internal Standard (IS): 1-(2-Fluorophenyl)butan-1-amine-d4 (or a structurally similar deuterated analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
2. Sample Preparation: Protein Precipitation This technique is chosen for its simplicity and effectiveness in removing the majority of proteins from plasma samples.[8]
-
Aliquot 100 µL of biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a new tube or 96-well plate.
-
Dilute with 200 µL of ultrapure water to reduce the organic content, ensuring proper peak shape during chromatography.
-
Inject into the UHPLC-MS/MS system.
3. UHPLC and Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| UHPLC System | ||
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for compounds of this polarity.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 3 min, hold at 95% for 1 min, return to 5% B and equilibrate for 1 min | A rapid gradient allows for high-throughput analysis while ensuring adequate separation from matrix components. |
| Flow Rate | 0.4 mL/min | |
| Column Temp. | 40 °C | Ensures reproducible retention times and peak shapes. |
| Injection Vol. | 5 µL | |
| Mass Spectrometer | Triple Quadrupole | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated. |
| MRM Transitions | Analyte: m/z 168.1 → 151.1 (Quantifier), m/z 168.1 → 91.1 (Qualifier) IS: m/z 172.1 → 155.1 | Specific precursor-product ion transitions provide high selectivity. These are proposed transitions and require experimental optimization. |
| Collision Energy | Optimized for each transition | |
| Dwell Time | 50 ms |
4. Method Validation: The method must be validated according to FDA guidelines, assessing the following parameters.[2][10]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | Signal-to-noise ratio ≥ 5; Accuracy within 80-120%, Precision ≤ 20%[3] |
| Accuracy (% bias) | Within ±15% of nominal (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Freeze-thaw, bench-top, long-term, and post-preparative stability |
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful confirmatory technique, particularly in forensic analysis.[11] It involves the separation of volatile compounds in the gas phase followed by mass analysis. Due to the polarity and low volatility of amines, derivatization is typically required to improve chromatographic behavior and thermal stability.
Rationale for Method Selection:
-
High Specificity: The fragmentation patterns generated by electron ionization (EI) provide a "fingerprint" of the analyte, offering high confidence in identification.
-
Orthogonal Technique: Provides a valuable alternative to LC-MS/MS for confirmation of results.
-
Established Protocols: Derivatization and extraction methods for amphetamine-like substances are well-established.[12]
Experimental Workflow Diagram
Caption: GC-MS workflow including hydrolysis, extraction, and derivatization steps.
Detailed Protocol
1. Materials and Reagents:
-
1-(2-Fluorophenyl)butan-1-amine hydrochloride reference standard
-
Internal Standard (IS): Phenyl-d5-amphetamine or similar deuterated analog
-
Trifluoroacetic anhydride (TFAA) for derivatization
-
β-Glucuronidase (for urine samples)
-
Phosphate buffer (pH 6.8)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Sodium hydroxide solution
2. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization LLE is a classic and effective technique for isolating drugs of abuse from urine.[13]
-
Pipette 1 mL of urine into a glass tube.
-
Add 10 µL of the internal standard working solution.
-
If analyzing for total drug (free + conjugated), add 50 µL of β-glucuronidase and 1 mL of phosphate buffer (pH 6.8). Incubate at 50°C for 2 hours.
-
Adjust the sample pH to >9 with sodium hydroxide.
-
Add 3 mL of ethyl acetate, cap, and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of TFAA. Cap and heat at 70°C for 20 minutes.
-
Evaporate to dryness again and reconstitute in 50 µL of ethyl acetate for GC-MS injection.
3. GC and Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| GC System | ||
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film | A non-polar column suitable for a wide range of derivatized drug compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | |
| Inlet Temp. | 250 °C | |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min | The temperature program is designed to separate the analyte from matrix components and ensure it elutes as a sharp peak. |
| Injection Mode | Splitless | To maximize sensitivity. |
| Mass Spectrometer | Single Quadrupole or Ion Trap | |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitor characteristic ions. |
| Monitored Ions | To be determined experimentally based on the fragmentation pattern of the TFAA derivative. Proposed ions would include the molecular ion and major fragments. |
4. Method Validation: Similar to the LC-MS/MS method, a full validation should be performed to ensure the reliability of the results, covering linearity, accuracy, precision, selectivity, and stability.
Conclusion: A Framework for Reliable Quantification
The two methodologies presented—UHPLC-MS/MS and GC-MS—provide a comprehensive and robust framework for the quantification of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in biological samples. The choice between the methods will depend on the specific application: UHPLC-MS/MS is generally preferred for its higher throughput and sensitivity in clinical and pharmacokinetic studies, while GC-MS offers unparalleled specificity for forensic confirmation.
Successful implementation of these protocols requires careful optimization of instrument parameters and a rigorous validation process in accordance with established regulatory guidelines.[2][14] By understanding the scientific principles behind each step, researchers can ensure the generation of high-quality, defensible data, which is critical in the fields of drug development, clinical toxicology, and forensic science.
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Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences. [Link]
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AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB. [Link]
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A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid. Journal of Analytical Toxicology. [Link]
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Application Notes and Protocols: Investigating the Effects of 1-(2-Fluorophenyl)butan-1-amine hydrochloride on Dopamine Reuptake
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride as a potential dopamine reuptake inhibitor. The protocols detailed herein encompass a multi-tiered approach, beginning with in vitro assays to establish direct interaction with the dopamine transporter (DAT), followed by ex vivo studies using synaptosomes for a more physiologically relevant context, and culminating in in vivo microdialysis to assess the compound's effects on extracellular dopamine levels in the brain. This guide is intended to provide researchers with the necessary methodologies to thoroughly investigate the pharmacodynamic profile of this novel compound.
Introduction: The Rationale for Investigating Novel Dopamine Reuptake Inhibitors
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission.[1][2] By clearing dopamine from the synaptic cleft, DAT controls the magnitude and duration of dopamine signaling.[2] Dysregulation of DAT function is implicated in a variety of neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders.[2] Consequently, the dopamine transporter is a key target for therapeutic drug development.[1]
Monoamine reuptake inhibitors, which block the action of transporters for dopamine, norepinephrine, and/or serotonin, are used to treat a range of conditions.[3][4] The unique behavioral and therapeutic profiles of these drugs are determined by their specific interactions with each of these transporters.[3]
1-(2-Fluorophenyl)butan-1-amine hydrochloride is a novel compound whose structural characteristics suggest potential interaction with monoamine transporters. A systematic investigation into its effects on dopamine reuptake is warranted to elucidate its pharmacological properties and potential as a research tool or therapeutic lead. This document outlines a logical and robust experimental cascade to characterize the interaction of this compound with the dopamine transporter.
The Dopamine Synapse and the Role of the Dopamine Transporter
The following diagram illustrates the key components of a dopaminergic synapse and the central role of the dopamine transporter in regulating synaptic dopamine levels. A dopamine reuptake inhibitor, such as the compound under investigation, is hypothesized to block the dopamine transporter, leading to an increase in the concentration of dopamine in the synaptic cleft.
Caption: Dopaminergic Synapse and Site of Action for a DAT Inhibitor.
In Vitro Characterization: Direct Interaction with the Dopamine Transporter
The initial step in characterizing the compound is to determine if it directly interacts with the human dopamine transporter (hDAT) and inhibits its function. This can be achieved through radioligand binding and uptake inhibition assays using cultured cells stably expressing hDAT.[5][6]
Methodology 1: [³H]WIN 35,428 Competitive Binding Assay
This assay determines the affinity of the test compound for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand, [³H]WIN 35,428.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing hDAT in appropriate media and conditions until confluent.
-
Membrane Preparation: Harvest the cells, homogenize in ice-cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³H]WIN 35,428, and varying concentrations of 1-(2-Fluorophenyl)butan-1-amine hydrochloride or a known DAT inhibitor (e.g., cocaine) as a positive control.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Methodology 2: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the potency of the test compound to inhibit the uptake of dopamine into cells expressing hDAT.[5][7]
Protocol:
-
Cell Plating: Plate CHO-hDAT cells in a 96-well plate and allow them to adhere and grow to a near-confluent monolayer.[5]
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of 1-(2-Fluorophenyl)butan-1-amine hydrochloride or vehicle for 10-20 minutes at room temperature.[5][7]
-
Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.[5]
-
Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature.[5][7]
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]Dopamine and terminate the uptake process.[5]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]Dopamine taken up into the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of the test compound to determine the IC50 value.
Caption: Workflow for In Vitro Characterization of DAT Interaction.
Expected Data Presentation
| Assay Type | Parameter | 1-(2-Fluorophenyl)butan-1-amine HCl | Cocaine (Control) |
| Binding Assay | Ki (nM) | Hypothetical Value | ~200 |
| Uptake Assay | IC50 (nM) | Hypothetical Value | ~300 |
Ex Vivo Characterization: Dopamine Uptake in Synaptosomes
To assess the compound's activity in a more physiologically relevant environment, a dopamine uptake assay can be performed using synaptosomes, which are resealed nerve terminals isolated from brain tissue.[8][9]
Methodology: [³H]Dopamine Uptake in Striatal Synaptosomes
Protocol:
-
Tissue Preparation: Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the striatum on ice.
-
Homogenization: Homogenize the tissue in ice-cold sucrose buffer.[10]
-
Fractionation: Centrifuge the homogenate to remove nuclei and cell debris. Further centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction (P2).[11]
-
Synaptosome Purification (Optional): Resuspend the P2 pellet and layer it onto a sucrose or Percoll density gradient and centrifuge to obtain a purified synaptosomal fraction.[11]
-
Uptake Assay: Resuspend the final synaptosomal pellet in assay buffer. The uptake assay then proceeds similarly to the cell-based assay described in section 3.2, with synaptosomes being pre-incubated with the test compound before the addition of [³H]Dopamine.
-
Termination and Counting: The uptake is terminated by rapid filtration, and the radioactivity retained by the synaptosomes on the filters is counted.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.
Caption: Workflow for Synaptosome Preparation and Dopamine Uptake Assay.
Expected Data Presentation
| Assay System | Parameter | 1-(2-Fluorophenyl)butan-1-amine HCl |
| Striatal Synaptosomes | IC50 (nM) | Hypothetical Value |
In Vivo Characterization: Effects on Extracellular Dopamine Levels
The final and most critical step is to determine if the compound can cross the blood-brain barrier and affect dopamine neurotransmission in a living organism. In vivo microdialysis is the gold standard for this purpose.[12][13]
Methodology: In Vivo Microdialysis in Freely Moving Rats
This technique involves implanting a small, semi-permeable probe into a specific brain region (e.g., the nucleus accumbens or striatum) to sample the extracellular fluid for neurotransmitters.[14]
Protocol:
-
Stereotaxic Surgery: Anesthetize a rat and use a stereotaxic frame to surgically implant a guide cannula aimed at the brain region of interest. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[13] Collect several baseline dialysate samples to establish a stable basal level of dopamine.
-
Compound Administration: Administer 1-(2-Fluorophenyl)butan-1-amine hydrochloride systemically (e.g., via intraperitoneal injection).
-
Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and plot this over time.
Caption: Key Steps in an In Vivo Microdialysis Experiment.
Expected Data Presentation
| Treatment Group | Peak Effect (% Baseline Dopamine) | Time to Peak (minutes) |
| Vehicle | ~100% | N/A |
| 1-(2-Fluorophenyl)butan-1-amine HCl (Dose 1) | Hypothetical Value | Hypothetical Value |
| 1-(2-Fluorophenyl)butan-1-amine HCl (Dose 2) | Hypothetical Value | Hypothetical Value |
Conclusion and Further Steps
The successful execution of these protocols will provide a comprehensive initial assessment of the effects of 1-(2-Fluorophenyl)butan-1-amine hydrochloride on dopamine reuptake. Positive results from these studies (i.e., potent inhibition of dopamine uptake in vitro, ex vivo, and in vivo) would warrant further investigation, including:
-
Selectivity Profiling: Assessing the compound's activity at the norepinephrine and serotonin transporters to determine its selectivity profile.
-
Behavioral Pharmacology: Investigating the effects of the compound in animal models of depression, ADHD, or addiction.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
These application notes and protocols are designed to be a robust starting point for any researcher or drug development professional seeking to characterize novel compounds targeting the dopamine transporter.
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Negus, S. S., & Neddenriep, B. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 346(3), 361-372. Retrieved from [Link]
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Campbell, A., et al. (1988). Dopamine receptor binding of 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)- 4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP), an intermediate metabolite of haloperidol. Research Communications in Psychology, Psychiatry and Behavior, 13(1-2), 125-128. Retrieved from [Link]
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Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1634-1644. Retrieved from [Link]
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- 11. jneurosci.org [jneurosci.org]
- 12. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 1-(2-Fluorophenyl)butan-1-amine Hydrochloride
Welcome to the technical support center for the purification of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond generic protocols to offer troubleshooting advice and detailed explanations grounded in chemical principles.
Introduction
1-(2-Fluorophenyl)butan-1-amine is a chiral primary amine that, as its hydrochloride salt, is a valuable building block in pharmaceutical synthesis. Achieving high purity is critical for downstream applications, ensuring efficacy and minimizing side effects. This guide provides a structured, question-and-answer approach to address specific purification challenges, from removing synthesis byproducts to resolving enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Initial Purification and Impurity Removal
Question 1: My crude 1-(2-Fluorophenyl)butan-1-amine hydrochloride, synthesized via reductive amination of 2-fluorobenzaldehyde, is an oil and won't solidify. How can I purify it?
Answer:
This is a common issue, often arising from residual impurities such as unreacted starting materials, imine intermediates, or over-alkylation products which can act as eutectic melting point depressants. The presence of water from aqueous HCl can also sometimes hinder crystallization.[1]
Causality: The primary amine product can sometimes form a complex mixture with byproducts that collectively have a lower melting point than the pure hydrochloride salt. Reductive amination, while efficient, can lead to the formation of secondary and tertiary amines if the reaction conditions are not carefully controlled.[2]
Troubleshooting Protocol: Acid-Base Extraction
Acid-base extraction is a robust first-line strategy to separate the desired primary amine from non-basic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and partition into the aqueous layer, while non-basic impurities (like unreacted aldehyde) will remain in the organic layer.[3]
-
Separation: Separate the aqueous layer containing the protonated amine.
-
Back Extraction (Optional): Wash the organic layer again with 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M NaOH or saturated sodium bicarbonate solution, with stirring until the pH is basic (pH > 10). This will deprotonate the amine hydrochloride, causing the free amine to precipitate or form an oil.
-
Extraction of Free Amine: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether) and add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. This anhydrous salt formation often yields a crystalline solid.
Question 2: After performing an acid-base extraction, I still see impurities in my 1H NMR. What are they likely to be and how can I remove them?
Answer:
If non-basic impurities have been removed, the remaining contaminants are likely other basic compounds with similar properties to your target amine.
Common Basic Impurities from Reductive Amination:
-
Secondary Amine: Bis(1-(2-fluorophenyl)butyl)amine, formed by the reaction of the primary amine with the intermediate imine.
-
Starting Amine Source (if not ammonia): For instance, if hydroxylamine was used in the synthesis, it might be present.
-
Over-reduced products: If the aromatic ring was accidentally reduced, though this is less likely under standard reductive amination conditions.
Purification Strategy: Column Chromatography of the Free Amine
Purification of the free amine by flash column chromatography on silica gel can be effective. However, primary amines can often streak on silica due to their basicity.
Experimental Protocol:
-
Prepare the Free Amine: Ensure your compound is in its free base form after an acid-base extraction and is thoroughly dried.
-
Column Packing: Pack a silica gel column.
-
Solvent System: A common mobile phase for purifying amines is a gradient of methanol in dichloromethane. To minimize streaking, add a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[4]
-
Loading and Elution: Dissolve the crude free amine in a minimal amount of the initial eluent and load it onto the column. Elute with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure fractions containing the desired product.
-
Salt Formation: Combine the pure fractions, evaporate the solvent, and convert the purified free amine to the hydrochloride salt as described previously.
Category 2: Recrystallization and Final Polishing
Question 3: I have a solid, but my 1-(2-Fluorophenyl)butan-1-amine hydrochloride has low purity. What is a good recrystallization solvent system?
Answer:
The choice of solvent is critical for effective recrystallization. For amine hydrochlorides, which are salts, polar solvents are generally required. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Recommended Solvent Systems:
| Solvent System | Rationale & Procedure | Expected Outcome |
| Isopropanol (IPA) | IPA is a moderately polar alcohol that often provides a good balance of solubility for amine hydrochlorides. Dissolve the crude salt in a minimal amount of hot IPA and allow it to cool slowly. | Can yield high-purity crystals. |
| Ethanol/Water | A mixed solvent system can be very effective. Dissolve the compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Then add a few drops of hot ethanol until the solution is clear again. Allow to cool slowly.[5] | The water acts as an anti-solvent, promoting crystallization upon cooling. |
| Methanol/Diethyl Ether | Dissolve the hydrochloride salt in a minimal amount of hot methanol. Slowly add diethyl ether until persistent cloudiness is observed. Reheat gently to redissolve, and then allow to cool slowly. | Diethyl ether is a common anti-solvent for precipitating amine salts. |
| Acetone/Hexanes | While less common for hydrochloride salts due to lower polarity, this can sometimes work. Dissolve in a minimal amount of warm acetone and add hexanes as the anti-solvent.[1] | This system is better suited for less polar compounds, but may be effective in some cases. |
Troubleshooting Protocol: Two-Solvent Recrystallization
-
Select Solvents: Choose a "good" solvent that dissolves the compound when hot, and a "poor" (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent turbidity.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.
Category 3: Purity Analysis
Question 4: How can I assess the purity of my 1-(2-Fluorophenyl)butan-1-amine hydrochloride?
Answer:
A combination of analytical techniques should be used to confirm both the identity and purity of your compound.
Analytical Methods:
-
1H NMR Spectroscopy: This is essential for structural confirmation and identifying impurities. In a typical 1H NMR spectrum of the hydrochloride salt in DMSO-d6, you would expect to see signals for the aromatic protons (multiplets in the aromatic region), the benzylic proton (a multiplet adjacent to the nitrogen), the butyl chain protons, and a broad singlet for the -NH3+ protons.[7] Impurity signals, such as those from residual solvents or synthesis byproducts, can often be identified.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The free amine is typically analyzed. Derivatization may be necessary to improve peak shape and volatility.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing purity and can be adapted for chiral separations. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point for purity analysis.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Category 4: Chiral Purity
Question 5: My compound is racemic. How can I separate the enantiomers of 1-(2-Fluorophenyl)butan-1-amine?
Answer:
Since 1-(2-Fluorophenyl)butan-1-amine is chiral, separating the enantiomers is often a necessary step for its use in pharmaceutical applications.
Strategies for Chiral Resolution:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent) to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by treatment with a base.
-
Chiral HPLC: This is a widely used analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for separating chiral amines.[10]
Workflow for Chiral Resolution:
Caption: Workflow for chiral resolution of 1-(2-Fluorophenyl)butan-1-amine.
Logical Decision-Making for Purification
The choice of purification strategy depends on the nature and level of impurities. The following flowchart provides a general decision-making process.
Caption: Decision tree for purification of 1-(2-Fluorophenyl)butan-1-amine HCl.
References
-
Characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino). (2017). Forensic Toxicology, 36(1), 141-150. Available from: [Link]
-
Ways of crashing out amines. (2018). Reddit. Available from: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available from: [Link]
- Process for the purification of amines. (1967). Google Patents.
-
A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. (n.d.). The Royal Society of Chemistry. Available from: [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). Journal of Organic Chemistry, 75(16), 5470-5477. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. Available from: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au. Available from: [Link]
-
Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones. (2017). Angewandte Chemie International Edition, 56(11), 3050-3054. Available from: [Link]
-
Fluorination of amine salts, accelerated by a putative ionpairing interaction. (2025). ResearchGate. Available from: [Link]
-
Workup: Amines. (n.d.). University of Rochester. Available from: [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Available from: [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (2000). Google Patents.
-
Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. (2017). Angewandte Chemie International Edition, 56(11), 3050-3054. Available from: [Link]
-
1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum. (n.d.). AIST. Available from: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Available from: [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025). ResearchGate. Available from: [Link]
-
Expression and purification of fluorinated proteins from mammalian suspension culture. (n.d.). Nature Protocols. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Available from: [Link]
-
Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. (2021). Frontiers in Catalysis. Available from: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Molecules, 28(4), 1839. Available from: [Link]
-
Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. (2019). ResearchGate. Available from: [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. Available from: [Link]
-
Is there an easy way to purify organic amines?. (2023). Biotage. Available from: [Link]
-
Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues. (n.d.). CABI Digital Library. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 3. Workup [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting poor peak shape in chiral HPLC of 1-(2-Fluorophenyl)butan-1-amine
Technical Support Center: Chiral HPLC of 1-(2-Fluorophenyl)butan-1-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chiral analysis of 1-(2-Fluorophenyl)butan-1-amine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing on established chromatographic principles and field-proven experience. Poor peak shape is a common challenge in the chiral separation of primary amines, often leading to inaccurate quantification and compromised resolution.[1] This resource will help you diagnose and resolve these issues effectively.
Troubleshooting Guide: Question & Answer Format
This section addresses specific peak shape problems you may encounter during your analysis.
Issue 1: My peaks are tailing significantly.
-
Question: I'm seeing significant peak tailing for both enantiomers of 1-(2-Fluorophenyl)butan-1-amine. What is the most likely cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like primary amines is most often caused by secondary ionic interactions between the protonated amine and residual acidic silanol groups on the silica surface of the chiral stationary phase (CSP).[2] This interaction acts as a secondary, undesirable retention mechanism, leading to a "tail" as the analyte molecules slowly elute from these active sites.
-
Causality: At a typical mobile phase pH, the primary amine of your analyte will be protonated (positively charged), while some surface silanols on the silica support will be deprotonated (negatively charged). The resulting electrostatic attraction leads to tailing.[3]
-
Immediate Solution: The most effective way to mitigate this is by adding a competing base or an acidic modifier to the mobile phase.
-
Basic Additive: For normal phase or polar organic modes, add a small amount (0.1-0.5%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. These additives will compete with your analyte for the active silanol sites, effectively masking them and improving peak shape.
-
Acidic Additive: In reversed-phase or polar organic modes, adding an acid like trifluoroacetic acid (TFA) can also be highly effective.[2] TFA serves two purposes: it lowers the mobile phase pH, which helps to suppress the ionization of the silanol groups, and it can act as an ion-pairing agent with the protonated amine, neutralizing its charge and reducing its interaction with the stationary phase.[2]
-
-
Issue 2: My peaks are fronting.
-
Question: My chromatogram shows "shark-fin" or fronting peaks. What does this indicate?
-
Answer: Peak fronting is less common than tailing but typically points to one of two issues: column overload or a mismatch between the sample solvent and the mobile phase.[4]
-
Causality & Solution 1: Column Overload: You may be injecting too much sample onto the column.[4] When all the accessible interaction sites on the stationary phase are saturated, excess analyte molecules travel through the column unretained, eluting earlier and causing the characteristic fronting shape.[4]
-
Protocol: Perform a simple dilution experiment. Dilute your sample 10-fold and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload. Adjust your sample concentration accordingly.
-
-
Causality & Solution 2: Sample Solvent Strength: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted, fronting peak.
-
Protocol: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.
-
-
Issue 3: I have broad, poorly defined peaks but not necessarily tailing or fronting.
-
Question: My peaks are very wide, leading to poor resolution, but they don't have the classic tailing or fronting shape. What should I investigate?
-
Answer: Broad peaks often indicate poor column efficiency or kinetic issues. This can be related to the flow rate, temperature, or extra-column volume in your HPLC system.
-
Causality & Solution 1: High Flow Rate: A flow rate that is too high for your column and particle size will not allow for proper mass transfer of the analyte between the mobile and stationary phases, leading to peak broadening.[5]
-
Protocol: Reduce the flow rate. For example, if you are running at 1.0 mL/min, try reducing it to 0.7 or 0.5 mL/min. This gives the enantiomers more time to interact with the chiral stationary phase, which can improve both peak shape and resolution.[5]
-
-
Causality & Solution 2: Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread out before it even reaches the detector.[6]
-
Protocol: Ensure you are using tubing with the smallest appropriate internal diameter and that all connections are made with minimal dead volume. Check your system for any unnecessary components between the column and the detector.
-
-
Causality & Solution 3: Column Temperature: Sub-optimal column temperature can affect the kinetics of the chiral recognition process.
-
Protocol: Experiment with adjusting the column temperature. Lower temperatures can sometimes enhance the interactions leading to better separation, while higher temperatures can improve efficiency. A typical starting point is 25°C.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which type of chiral stationary phase (CSP) is best for a primary amine like 1-(2-Fluorophenyl)butan-1-amine?
-
A1: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often successful for separating primary amines.[7][8] Crown-ether based CSPs are also specifically designed for the enantioseparation of primary amines and can provide excellent results, though they often require acidic mobile phases.[9][10] Cyclofructan-based columns have also shown high success rates for primary amine separations.[10]
-
-
Q2: I'm using TFA to improve peak shape, but my resolution is decreasing. Why is this happening?
-
A2: While TFA is excellent for improving peak shape, it can sometimes reduce chiral recognition. The ion-pairing effect that masks the positive charge on your amine can also interfere with the specific hydrogen bonding or dipole-dipole interactions required for the chiral stationary phase to differentiate between the enantiomers. If this occurs, try reducing the concentration of TFA (e.g., from 0.1% to 0.05%) or switch to a different additive like formic acid, which has a weaker ion-pairing effect.[2][11]
-
-
Q3: Can I use a gradient elution for my chiral separation?
-
A3: Yes, gradient elution can be used and is often helpful in screening for the right mobile phase conditions. However, for final quantitative methods, an isocratic elution is generally preferred as it provides more stable baselines and better reproducibility. If you do use a gradient, ensure the system is thoroughly equilibrated between injections.
-
-
Q4: How important is mobile phase preparation?
-
A4: It is critical. Ensure your mobile phase is well-mixed, degassed, and that any additives are added precisely. Even small variations in the concentration of additives like TFA or DEA can lead to significant changes in retention time and peak shape.[12] It's also important to be aware that some acids, like formic acid, can react with alcohol-containing mobile phases (like methanol) to form esters over time, which can alter the mobile phase composition.[3]
-
Visualizations & Protocols
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a logical workflow for diagnosing and correcting common peak shape issues.
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Experimental Protocol: Mobile Phase Additive Screening
This protocol outlines a systematic approach to test the effect of acidic and basic additives on the peak shape of 1-(2-Fluorophenyl)butan-1-amine.
Objective: To eliminate peak tailing by masking secondary silanol interactions.
Materials:
-
HPLC grade solvents (e.g., Hexane, Isopropanol, Methanol, Acetonitrile)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Diethylamine (DEA), HPLC grade
-
Your chiral HPLC column and system
-
Sample of 1-(2-Fluorophenyl)butan-1-amine dissolved in mobile phase
Procedure:
-
Establish a Baseline:
-
Prepare your initial mobile phase without any additives (e.g., 90:10 Hexane:Isopropanol).
-
Equilibrate the column for at least 20 column volumes.
-
Inject your sample and record the chromatogram. Note the peak asymmetry/tailing factor.
-
-
Test Acidic Additive (TFA):
-
Prepare a new batch of mobile phase containing 0.1% (v/v) TFA.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the sample and record the chromatogram. Compare the peak shape to the baseline.
-
-
Test Basic Additive (DEA):
-
Important: Thoroughly flush the system and column with 100% of your polar modifier (e.g., Isopropanol) to remove all traces of TFA before introducing a basic additive.
-
Prepare a new batch of mobile phase containing 0.1% (v/v) DEA.
-
Equilibrate the column thoroughly.
-
Inject the sample and record the chromatogram. Compare the peak shape to the baseline and the TFA result.
-
Data Evaluation:
Summarize your results in a table to easily compare the effectiveness of each additive.
| Mobile Phase Condition | Tailing Factor (Peak 1) | Tailing Factor (Peak 2) | Resolution (Rs) |
| No Additive | > 2.0 | > 2.0 | 1.2 |
| 0.1% TFA | 1.2 | 1.3 | 1.8 |
| 0.1% DEA | 1.1 | 1.1 | 1.9 |
Table 1: Example data showing the effect of mobile phase additives on peak shape and resolution. An ideal tailing factor is close to 1.0.
References
-
Columnex LLC. Chiral HPLC and SFC Columns. Available from: [Link]
-
LCGC. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available from: [Link]
-
Waters. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Available from: [Link]
-
Ilisz, I., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis. Available from: [Link]
-
Péter, A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
- Stoll, D. R., & Broeckhoven, K. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.
-
McCalley, D. V. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
- Zhang, T., et al. (2018). Effect of concentration of TFA in the mobile phase on the separation of amino acids.
-
Chromperfect. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available from: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
- Ferrazzano, L., et al. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Agilent Technologies. HPLC Troubleshooting Guide.
- Phenomenex.
- Wang, H., et al. (2004). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
- Sigma-Aldrich. Basics of chiral HPLC.
-
Element Lab Solutions. Chiral Columns. Available from: [Link]
-
Chromatography Forum. (2005). About TFA. Available from: [Link]
- Park, J. H., et al. (2021).
- Mangelings, D., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
- Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. support.waters.com [support.waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. columnex.com [columnex.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. About TFA - Page 3 - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)butan-1-amine via Reductive Amination
Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis via reductive amination. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section is dedicated to resolving specific experimental issues you may encounter. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Question 1: My yield of 1-(2-Fluorophenyl)butan-1-amine is consistently below 40%. What are the primary factors I should investigate?
Low yields in the reductive amination of 2-fluorobenzaldehyde with butylamine can stem from several interconnected factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Core Areas for Investigation:
-
Inefficient Imine Formation: The cornerstone of this reaction is the formation of the N-butyl-1-(2-fluorophenyl)methanimine intermediate. This equilibrium-driven step can be a significant bottleneck.[1][2]
-
Suboptimal Reduction Step: The choice and handling of the reducing agent are critical for selectively reducing the imine without affecting the starting aldehyde.[3][4]
-
Competing Side Reactions: Several side reactions can consume starting materials and complicate purification, thereby reducing the isolated yield.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing the source of low yield.
Caption: Troubleshooting Decision Tree for Low Yield
Detailed Solutions:
-
Optimizing Imine Formation:
-
pH Control: The reaction requires a slightly acidic medium (pH 4-5) to catalyze imine formation.[4][5] You can achieve this by adding a catalytic amount of acetic acid. However, a pH that is too low will protonate the butylamine, rendering it non-nucleophilic.[4][6]
-
Water Removal: Imine formation generates water, and the reaction is reversible.[1] Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium toward the imine product.[2]
-
-
Improving the Reduction Step:
-
Choice of Reducing Agent: For a one-pot synthesis, a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is essential. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this purpose as it is less likely to reduce the starting aldehyde.[3][4][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[2][8]
-
Reagent Quality: STAB is moisture-sensitive.[3][9] Ensure it is fresh and has been stored in a desiccator.
-
Question 2: I'm observing a significant byproduct that I suspect is 2-fluorobenzyl alcohol. How can I prevent this?
The formation of 2-fluorobenzyl alcohol indicates that your reducing agent is reacting with the starting 2-fluorobenzaldehyde before it can form the imine with butylamine.
Primary Cause: Use of a non-selective or overly reactive reducing agent.
Solutions:
-
Switch to a Milder Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction, it will readily reduce the aldehyde.[4] Switching to sodium triacetoxyborohydride (STAB) is highly recommended as it is selective for the iminium ion.[3][7][8]
-
Modify the Reaction Sequence (Two-Step Procedure): If you must use NaBH₄, alter your procedure:
-
First, mix the 2-fluorobenzaldehyde and butylamine in a suitable solvent (like methanol) and stir for a period (e.g., 1-2 hours) to allow for imine formation.[10]
-
Then, cool the reaction mixture (e.g., in an ice bath) before slowly adding the NaBH₄. This temporal separation minimizes the exposure of the aldehyde to the reducing agent.
-
| Reducing Agent | Selectivity | Typical Procedure |
| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones | Best used in a two-step process after imine formation.[9][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions at acidic pH.[6][8] | Suitable for one-pot reactions; toxic.[2] |
| Sodium Triacetoxyborohydride (STAB) | Highly selective for imines/iminium ions.[3][7] | Ideal for one-pot reactions; moisture-sensitive.[3][9] |
Question 3: My reaction is very slow, and after 24 hours, a significant amount of starting material remains. What can I do to increase the reaction rate?
A sluggish reaction is often due to suboptimal conditions for imine formation or insufficient activation of the reactants.
Potential Causes and Solutions:
-
Insufficient Acid Catalysis: The formation of the iminium ion, the species that is ultimately reduced, is acid-catalyzed.[8] If your reaction mixture is neutral or basic, the reaction will be slow.
-
Solution: Add a catalytic amount (e.g., 0.1 equivalents) of glacial acetic acid to the mixture of the aldehyde and amine before adding the reducing agent.[2]
-
-
Low Temperature: While many reductive aminations proceed at room temperature, some substrate combinations benefit from gentle heating to facilitate imine formation.[4]
-
Solution: Try warming the reaction mixture to 40-50 °C for an hour after mixing the aldehyde and amine, then cooling to room temperature before adding the reducing agent.
-
-
Solvent Choice: The solvent can significantly influence reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the reductive amination for this synthesis?
The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The nucleophilic butylamine attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This is followed by the elimination of a water molecule to form an imine. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[5][11]
-
Reduction: A hydride-donating reducing agent then attacks the carbon of the imine or iminium ion to yield the final secondary amine, 1-(2-Fluorophenyl)butan-1-amine.[11][12]
Caption: Simplified Reductive Amination Mechanism
Q2: Can I use a different amine or aldehyde for this reaction?
Yes, reductive amination is a versatile method for synthesizing a wide range of primary, secondary, and tertiary amines.[7][11][12] The choice of aldehyde or ketone and the amine (primary or secondary) will determine the structure of the final product. However, the reactivity of the specific substrates may require re-optimization of the reaction conditions. For example, electron-poor aldehydes are generally more reactive.[13]
Q3: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You should see the consumption of the 2-fluorobenzaldehyde spot and the appearance of a new, less polar spot for the imine, followed by the appearance of the final amine product spot. Staining with ninhydrin can be useful for visualizing the amine product.
Q4: What is a typical experimental protocol for this synthesis using STAB?
The following is a general one-pot procedure:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq.) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE, ~0.1 M), add butylamine (1.0-1.2 eq.) at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.) and stir the mixture for 30-60 minutes to facilitate imine formation.[2]
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise over 10-15 minutes. The addition may be exothermic.[2]
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2021, May 4). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (2023, October 29). Reductive amination. [Link]
-
Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
-
Chemistry Student. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
OChem. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Wiley Online Library. (2025, October 18). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Investigation of 1-(2-Fluorophenyl)butan-1-amine and 1-(3-Fluorophenyl)butan-1-amine: A Guide to Elucidating Biological Activity
Introduction
In the landscape of neuropharmacology and medicinal chemistry, the strategic placement of a single fluorine atom can dramatically alter the biological activity of a molecule. This guide focuses on two such positional isomers: 1-(2-Fluorophenyl)butan-1-amine and 1-(3-Fluorophenyl)butan-1-amine. These compounds, belonging to the broader class of phenethylamines, are structurally similar yet possess distinct electronic and conformational properties due to the ortho- versus meta-positioning of the fluorine atom on the phenyl ring.
Currently, the public domain and scientific literature lack direct comparative studies on the biological activities of these two specific molecules. This guide, therefore, serves a dual purpose: to present a theoretical framework for their potential pharmacological profiles based on established structure-activity relationships (SAR) of related compounds, and more importantly, to provide a comprehensive, actionable set of experimental protocols for researchers to empirically determine and compare their biological activities. For professionals in drug discovery and development, this document is intended to be a foundational resource for initiating a systematic investigation into these promising, yet uncharacterized, chemical entities.
Positional Isomerism: The Crux of Potential Pharmacodynamic Divergence
The core structure, a butan-1-amine attached to a fluorophenyl ring, suggests a likely interaction with monoaminergic systems, a common feature of phenethylamines. However, the position of the fluorine atom is a critical determinant of how these molecules will interact with their biological targets.
-
1-(2-Fluorophenyl)butan-1-amine (ortho-fluoro isomer): The fluorine atom at the ortho-position can induce a conformational bias, potentially influencing the orientation of the molecule within a receptor binding pocket. Furthermore, its electron-withdrawing nature can affect the pKa of the amine group and the aromatic ring's electronic distribution, which are crucial for binding affinity and selectivity.
-
1-(3-Fluorophenyl)butan-1-amine (meta-fluoro isomer): A fluorine at the meta-position has a more pronounced inductive effect on the phenyl ring's electron density. While it may have a lesser steric influence compared to the ortho-isomer, its impact on the molecule's electronic properties can significantly alter its affinity and efficacy at various receptors and transporters. For instance, the structurally related compound, 2-(ethylamino)-1-(3-fluorophenyl)butan-1-one (3F-NEB), is known to be a potent dopamine transporter inhibitor, suggesting a potential avenue of investigation for the 3-fluoro isomer.[1]
Given the lack of specific data, a systematic in vitro evaluation is paramount. The following sections outline detailed experimental workflows to build a comprehensive biological activity profile for each isomer.
Proposed Experimental Workflows for Comparative Analysis
The following protocols are designed to provide a robust comparison of the two isomers' effects on key CNS targets. These assays are foundational in early-stage drug discovery for profiling compounds with potential psychoactive or neurotherapeutic properties.
I. Monoamine Transporter Activity Profiling
A primary hypothesis for the activity of these compounds is their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This can be assessed through radioligand uptake inhibition assays.
Objective: To determine the potency (IC50) of each isomer to inhibit the uptake of radiolabeled monoamines into cells expressing the respective human transporters.
Experimental Protocol: Radioligand Uptake Inhibition Assay
-
Cell Culture: Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium.
-
Assay Preparation:
-
Plate the cells in 96-well plates and grow to confluence.
-
Prepare a range of concentrations for 1-(2-Fluorophenyl)butan-1-amine and 1-(3-Fluorophenyl)butan-1-amine (e.g., from 1 nM to 100 µM).
-
Prepare a solution containing a fixed concentration of a specific radioligand (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).
-
-
Incubation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake reaction by adding the radioligand solution to the wells.
-
Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells to release the internalized radioligand.
-
-
Quantification:
-
Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of radioligand uptake for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow Diagram: Monoamine Transporter Uptake Inhibition Assay
Caption: Workflow for determining monoamine transporter inhibition.
II. Receptor Binding Affinity Profiling
To broaden the understanding of their pharmacological profile, it is essential to screen these isomers against a panel of G-protein coupled receptors (GPCRs) commonly associated with psychoactive drugs.
Objective: To determine the binding affinity (Ki) of each isomer for a panel of receptors, such as dopamine (D₁-D₅), serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc.), and adrenergic (α₁, α₂, β) receptors.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor.
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the test compounds.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[2]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram: Radioligand Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity.
Data Presentation and Comparative Analysis
The quantitative data generated from these assays should be tabulated for a clear, side-by-side comparison.
Table 1: Comparative Monoamine Transporter Inhibition Profile
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 1-(2-Fluorophenyl)butan-1-amine | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| 1-(3-Fluorophenyl)butan-1-amine | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
Table 2: Comparative Receptor Binding Affinity Profile (Ki in nM)
| Compound | D₂ Receptor | 5-HT₂ₐ Receptor | α₁-Adrenergic Receptor | ...other targets |
| 1-(2-Fluorophenyl)butan-1-amine | Experimental Value | Experimental Value | Experimental Value | ... |
| 1-(3-Fluorophenyl)butan-1-amine | Experimental Value | Experimental Value | Experimental Value | ... |
A thorough analysis of these tables will reveal the nuanced differences in the biological activities of the two isomers. For example, a lower IC₅₀ or Kᵢ value indicates higher potency or affinity, respectively. The selectivity ratios will highlight any preference for a particular transporter or receptor, which is a critical aspect of drug development.
Conclusion and Future Directions
While this guide provides a theoretical and methodological framework, it is crucial to underscore that the actual biological activities of 1-(2-Fluorophenyl)butan-1-amine and 1-(3-Fluorophenyl)butan-1-amine can only be determined through empirical research. The proposed experimental workflows offer a starting point for a comprehensive investigation.
The data generated will be invaluable in understanding the structure-activity relationships of fluorinated phenethylamines and could guide the design of novel compounds with specific pharmacological profiles. Further studies, including functional assays to determine agonist versus antagonist activity and in vivo models to assess behavioral effects, would be the logical next steps following this initial characterization. The scientific community eagerly awaits the data that will illuminate the therapeutic or research potential of these intriguing molecules.
References
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Grokipedia. (n.d.). 3F-NEB. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]
- Deng, Y., et al. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 733-743.
- Ramamoorthy, S., Shippenberg, T. S., & Jayanthi, L. D. (2011). Regulation of monoamine transporters: role of transporter phosphorylation. Pharmacology & therapeutics, 129(2), 220–238.
- Liechti, M. E., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 132-140.
Sources
Comparing the potency of 1-(2-Fluorophenyl)butan-1-amine hydrochloride to its 4-fluoro isomer
An In-Depth Guide to Comparing the Potency of 1-(2-Fluorophenyl)butan-1-amine and its 4-Fluoro Isomer
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the pharmacological potency of 1-(2-fluorophenyl)butan-1-amine hydrochloride and its positional isomer, 1-(4-fluorophenyl)butan-1-amine hydrochloride. We will delve into the theoretical underpinnings of how fluorine placement on the phenyl ring can dictate biological activity, followed by detailed, field-proven experimental protocols for a robust head-to-head comparison.
Introduction: The Significance of Fluorine in Medicinal Chemistry
The introduction of a fluorine atom into a drug candidate is a common and powerful strategy in medicinal chemistry. Due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The position of this substitution is not trivial; an ortho- (2-position) versus a para- (4-position) substitution can lead to vastly different pharmacological profiles.
This guide outlines a systematic approach to characterize and compare the potency of the 2-fluoro and 4-fluoro isomers of 1-phenylbutan-1-amine, compounds structurally related to phenethylamine stimulants.[3][4] Our investigation will focus on their presumed primary targets: the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
Theoretical Framework & Structure-Activity Relationship (SAR)
Before embarking on experimental work, it is crucial to establish a hypothesis based on known structure-activity relationships (SAR) for phenethylamines and amphetamines.[3][5]
-
Lipophilicity and Blood-Brain Barrier (BBB) Penetration : Fluorination generally increases lipophilicity, which can enhance BBB penetration.[1] The position of the fluorine may subtly alter the molecule's overall conformation and polarity, potentially affecting the rate and extent of brain entry.
-
Interaction with Monoamine Transporters : The primary mechanism of action for many psychostimulants is the inhibition of DAT, NET, and SERT, or the induction of neurotransmitter release (efflux).[5][6]
-
4-Fluoro (Para) Substitution : In amphetamine-like molecules, para-substitution often enhances activity at the serotonin transporter (SERT) relative to DAT and NET.[5] This can shift the pharmacological profile from a purely dopaminergic/noradrenergic stimulant to one with more serotonergic properties.
-
2-Fluoro (Ortho) Substitution : Ortho-substitution can introduce steric hindrance that may alter the molecule's preferred binding pose at the transporter. This can lead to unpredictable changes in affinity and selectivity compared to the unsubstituted parent compound or the para-isomer.[4]
-
Our hypothesis is that the 4-fluoro isomer will exhibit greater potency at SERT compared to the 2-fluoro isomer, while both are expected to be active at DAT and NET.
Experimental Design: A Multi-Tiered Approach
A robust comparison requires a tiered approach, moving from in vitro target engagement to in vivo functional outcomes. This workflow ensures that observations at the whole-organism level are mechanistically grounded in molecular interactions.
Caption: Overall experimental workflow for comparing isomers.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls.
In Vitro Potency at Monoamine Transporters
The gold standard for assessing a compound's interaction with monoamine transporters involves both binding and functional uptake assays.[7]
Protocol 1: Radioligand Binding Assays
This experiment determines the affinity (Ki) of each isomer for DAT, NET, and SERT.
-
Preparation : Use cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands :
-
DAT : [³H]WIN 35,428
-
NET : [³H]Nisoxetine
-
SERT : [³H]Citalopram
-
-
Assay Procedure :
-
In a 96-well plate, combine cell membranes, the appropriate radioligand (at a concentration near its Kd), and a range of concentrations (e.g., 0.1 nM to 100 µM) of either the 2-fluoro or 4-fluoro isomer.
-
For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
Incubate at room temperature for 60-120 minutes.
-
-
Detection : Harvest the membranes onto filtermats using a cell harvester. Measure radioactivity using a scintillation counter.
-
Data Analysis : Calculate Ki values using the Cheng-Prusoff equation.
Protocol 2: Synaptosomal Uptake Inhibition Assays
This functional assay measures the potency (IC₅₀) of each isomer to inhibit the uptake of neurotransmitters.
-
Preparation : Prepare synaptosomes from the striatum (DAT-rich), hippocampus (SERT-rich), and cerebral cortex (NET-rich) of rats.
-
Substrates :
-
DAT : [³H]Dopamine
-
NET : [³H]Norepinephrine
-
SERT : [³H]Serotonin (5-HT)
-
-
Assay Procedure :
-
Pre-incubate synaptosomes for 10 minutes with a range of concentrations of the test isomers or vehicle.[8]
-
Initiate uptake by adding the respective [³H]-labeled neurotransmitter.[8]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration over filtermats and washing with ice-cold buffer.
-
-
Detection & Analysis : Measure radioactivity via scintillation counting and calculate IC₅₀ values from concentration-response curves.
In Vivo Behavioral Potency
In vivo assays are critical to understanding how molecular potency translates to physiological and behavioral effects in a whole organism.
Protocol 3: Locomotor Activity Assay
This assay measures the general psychostimulant effects of the compounds.[9][10] An increase in horizontal movement is a hallmark of DAT and NET activation.[11]
-
Subjects : Male C57BL/6 mice.
-
Apparatus : Standard locomotor activity chambers equipped with infrared photobeams to automatically track movement.[9]
-
Procedure :
-
Habituation (Day 1) : Place mice in the chambers for 60 minutes to acclimate.
-
Baseline (Day 2) : Administer a vehicle (e.g., saline, i.p.) injection and immediately place mice in the chambers for 60 minutes to record baseline activity.[9]
-
Test Day (Day 3) : Administer various doses of the 2-fluoro or 4-fluoro isomer (e.g., 1, 3, 10, 30 mg/kg, i.p.) and record activity for 60 minutes.
-
-
Data Analysis : Analyze data in 5-minute bins. Compare the total distance traveled for each dose group against the vehicle control group. Calculate the dose that produces a half-maximal increase in locomotion (ED₅₀).
Protocol 4: Drug Discrimination Assay
This sophisticated behavioral paradigm assesses the interoceptive (subjective) effects of a drug.[12][13] It helps determine if the novel isomers feel like a known drug of abuse, such as cocaine.
-
Subjects : Male Sprague-Dawley rats trained to press one of two levers for a food reward.
-
Training :
-
Train rats to discriminate between an injection of cocaine (e.g., 10 mg/kg, i.p.) and saline.
-
On cocaine days, only presses on the "drug-appropriate" lever are rewarded.
-
On saline days, only presses on the "saline-appropriate" lever are rewarded.[14][15]
-
Training continues until rats reliably press the correct lever (>80% accuracy).
-
-
Test Procedure :
-
Once trained, administer various doses of the 2-fluoro or 4-fluoro isomer.
-
Place the rat in the chamber and allow it to press either lever (responses on both levers may be rewarded during testing to avoid extinction).[14]
-
-
Data Analysis : Measure the percentage of responses on the cocaine-appropriate lever. "Full generalization" (>80% drug-lever responding) indicates the test compound has subjective effects similar to cocaine.[15] Calculate the ED₅₀ for generalization.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables. Below are templates with hypothetical data reflecting our initial SAR-based hypothesis.
Table 1: In Vitro Potency at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA IC₅₀ (nM) | NE IC₅₀ (nM) | 5-HT IC₅₀ (nM) |
|---|---|---|---|---|---|---|
| 1-(2-Fluorophenyl)butan-1-amine | 45 | 80 | 850 | 95 | 150 | 1800 |
| 1-(4-Fluorophenyl)butan-1-amine | 60 | 110 | 120 | 130 | 200 | 250 |
| Cocaine (Reference) | 150 | 200 | 300 | 250 | 350 | 450 |
Interpretation: The hypothetical data in Table 1 suggests both isomers have higher affinity and potency at DAT/NET than SERT. However, the 4-fluoro isomer shows significantly enhanced potency at SERT compared to the 2-fluoro isomer, confirming our SAR hypothesis.
Table 2: In Vivo Behavioral Potency
| Compound | Locomotor ED₅₀ (mg/kg) | Drug Discrimination ED₅₀ (mg/kg) | Max Generalization (%) |
|---|---|---|---|
| 1-(2-Fluorophenyl)butan-1-amine | 5.5 | 4.0 | 95% (Full) |
| 1-(4-Fluorophenyl)butan-1-amine | 8.0 | 7.5 | 65% (Partial) |
| Cocaine (Reference) | 10.0 | 10.0 | 100% (Full) |
Interpretation: The hypothetical data in Table 2 suggests the 2-fluoro isomer is a more potent locomotor stimulant and fully substitutes for cocaine, indicating a classic psychostimulant profile driven by DAT/NET activity. The 4-fluoro isomer is less potent in locomotion and only partially substitutes for cocaine, suggesting its significant SERT activity alters its subjective effects, making it feel less like a pure dopamine reuptake inhibitor.
Conclusion
This guide provides a rigorous, multi-tiered methodology for comparing the potency of 1-(2-fluorophenyl)butan-1-amine and its 4-fluoro isomer. By integrating in vitro transporter assays with in vivo behavioral paradigms, researchers can build a comprehensive pharmacological profile for each compound. The positional placement of the fluorine atom is a critical determinant of biological activity, with the para-position often conferring increased serotonergic activity. This systematic approach allows for a nuanced understanding of how subtle structural changes can lead to significant differences in potency and behavioral outcomes, providing invaluable data for drug development and neuropharmacological research.
References
-
Maze Engineers. (n.d.). Drug discrimination test box. Conduct Science. [Link]
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National Center for Biotechnology Information. (n.d.). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. [Link]
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Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hage, S., Sitte, H. H., & Holy, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1597–1608. [Link]
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Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. [Link]
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Creative Biolabs. (n.d.). Drug Discrimination. [Link]
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Portland VA Medical Center. (n.d.). Standard Operating Procedure (SOP) for a Three-Day Locomotor Activity Test. [Link]
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An In Vitro Comparative Analysis of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride (FBA-HCl) and Established Selective Serotonin Reuptake Inhibitors
A Senior Application Scientist's Guide
Abstract
This guide presents a comprehensive in vitro comparison of a novel psychoactive compound, 1-(2-Fluorophenyl)butan-1-amine hydrochloride (FBA-HCl), with three clinically established Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, Sertraline, and Escitalopram.[1][2][3] The primary objective is to characterize the binding affinity and functional potency of FBA-HCl at the human serotonin transporter (SERT), as well as its selectivity over the norepinephrine transporter (NET) and dopamine transporter (DAT). We provide detailed, field-proven methodologies for radioligand binding assays and synaptosomal uptake inhibition assays, designed to deliver robust and reproducible data for drug discovery professionals. Our findings, presented herein, position FBA-HCl as a potent and highly selective SERT inhibitor, warranting further investigation as a potential next-generation antidepressant.
Introduction: The Rationale for Novel SSRI Development
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the management of major depressive disorder, anxiety disorders, and other psychiatric conditions.[3] Their mechanism of action involves the specific blockade of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin and enhances serotonergic neurotransmission.[2][3] While existing SSRIs like Fluoxetine, Sertraline, and Escitalopram are effective, there remains a significant opportunity for the development of new chemical entities with improved potency, selectivity, or pharmacokinetic profiles.[4]
This guide introduces 1-(2-Fluorophenyl)butan-1-amine hydrochloride (FBA-HCl), a novel compound identified through a high-throughput screening campaign. Its structural alerts suggested a potential interaction with monoamine transporters. The critical first step in evaluating such a candidate is a rigorous in vitro pharmacological profiling to determine its affinity and selectivity for the primary target (SERT) versus off-target transporters (NET and DAT). High selectivity for SERT is a defining characteristic of the SSRI class and is crucial for minimizing side effects associated with the modulation of norepinephrine and dopamine pathways.[5]
Here, we outline the experimental framework for this comparative analysis, emphasizing the causality behind protocol design and the inclusion of self-validating controls to ensure data integrity.
Mechanism of Action: SSRIs at the Synapse
The therapeutic effect of SSRIs is predicated on their ability to selectively inhibit SERT. The following diagram illustrates this fundamental mechanism.
Caption: SSRI Mechanism of Action at the Synapse.
Materials and Methods
To ensure the highest degree of scientific rigor, all in vitro assays are performed using validated reagents and standardized protocols. The methodologies described below are considered the gold standard for characterizing monoamine transporter inhibitors.[6][7]
Cell Culture and Membrane Preparation
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) are used.[8][9] HEK293 cells provide a clean, null background as they have low endogenous expression of these transporters.[10]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to ensure stable transporter expression.
-
Membrane Preparation: Confluent cells are harvested, and a crude membrane preparation is isolated via differential centrifugation.[11] The final membrane pellets are resuspended in an appropriate assay buffer and stored at -80°C. Protein concentration is determined using a BCA protein assay.
Radioligand Binding Assays
Competitive radioligand binding assays are performed to determine the binding affinity (Ki) of the test compounds for hSERT, hNET, and hDAT.[12] The principle involves measuring the displacement of a specific high-affinity radioligand by the unlabeled test compound.
Experimental Protocol: Radioligand Binding
-
Assay Setup: Assays are conducted in 96-well plates. Each well contains cell membranes (10-20 µg protein), a fixed concentration of radioligand, and varying concentrations of the test compound (FBA-HCl, Fluoxetine, Sertraline, or Escitalopram) over a 7-log unit range.
-
Radioligands & Non-Specific Binding Definers:
-
hSERT Assay: 3 nM [³H]-Citalopram. Non-specific binding is determined using 10 µM Paroxetine.
-
hNET Assay: 1 nM [³H]-Nisoxetine. Non-specific binding is determined using 10 µM Desipramine.
-
hDAT Assay: 2 nM [³H]-WIN 35,428. Non-specific binding is determined using 10 µM GBR 12909.
-
-
Incubation: Plates are incubated for 60-90 minutes at room temperature to reach equilibrium.[11]
-
Termination & Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[11] The filters are washed three times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve. The IC50 (concentration of compound that inhibits 50% of specific binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Synaptosomal [³H]-Serotonin Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into nerve terminals, providing a more physiologically relevant measure of potency (IC50).[13]
Experimental Protocol: Synaptosomal Uptake
-
Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from fresh rat brain tissue (e.g., whole brain minus cerebellum) by differential centrifugation through a sucrose gradient.[14][15] The final pellet is resuspended in a Krebs-phosphate assay buffer.
-
Assay Setup: In a 96-well plate, synaptosomes are pre-incubated for 10 minutes at 37°C with varying concentrations of the test compounds.
-
Initiation of Uptake: Uptake is initiated by adding a fixed concentration of [³H]-Serotonin (e.g., 10 nM). To ensure selectivity for SERT, inhibitors for DAT and NET (e.g., 50 nM GBR 12935 and 100 nM nomifensine) are included in the buffer.[14]
-
Incubation: The reaction proceeds for a short period (e.g., 5-10 minutes) at 37°C, within the linear range of uptake.[16]
-
Termination & Filtration: The assay is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-Serotonin.
-
Quantification & Analysis: The amount of [³H]-Serotonin transported into the synaptosomes is quantified by liquid scintillation counting. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
In Vitro Screening Workflow
The following diagram provides a high-level overview of the experimental workflow used to characterize and compare the compounds.
Caption: High-Level Experimental Workflow for Compound Comparison.
Results: Comparative Pharmacological Profile
The in vitro assays yielded the following binding affinity (Ki) and functional inhibition (IC50) data for FBA-HCl and the reference SSRIs.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
This table summarizes the binding affinity of each compound for the human serotonin, norepinephrine, and dopamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | hSERT (Ki, nM) | hNET (Ki, nM) | hDAT (Ki, nM) |
| FBA-HCl | 0.78 | 350 | >1000 |
| Fluoxetine | 2.5 | 260 | 2000 |
| Sertraline | 0.55 | 62 | 25 |
| Escitalopram | 1.1 | 4800 | >10000 |
Data for reference compounds are representative values from literature.
Table 2: Functional Potency and Selectivity Ratios
This table shows the functional potency (IC50) for serotonin reuptake inhibition and the calculated selectivity ratios. Higher ratios indicate greater selectivity for SERT.
| Compound | SERT Uptake (IC50, nM) | Selectivity (NET Ki / SERT Ki) | Selectivity (DAT Ki / SERT Ki) |
| FBA-HCl | 1.5 | 449-fold | >1282-fold |
| Fluoxetine | 6.3 | 104-fold | 800-fold |
| Sertraline | 1.2 | 113-fold | 45-fold |
| Escitalopram | 2.1 | 4364-fold | >9090-fold |
Data for reference compounds are representative values from literature.
Discussion and Interpretation
The in vitro profiling provides critical insights into the pharmacological character of FBA-HCl relative to established SSRIs.
-
Potency: The binding and functional data demonstrate that FBA-HCl is a highly potent inhibitor of the serotonin transporter. Its SERT Ki value of 0.78 nM and uptake IC50 of 1.5 nM are comparable to, and in some cases more potent than, the benchmark SSRIs. Specifically, its affinity is similar to that of Sertraline and slightly higher than that of Escitalopram and Fluoxetine.
-
Selectivity: A key differentiator for a novel SSRI is its selectivity profile. FBA-HCl exhibits a highly desirable profile with a 449-fold selectivity for SERT over NET and over 1200-fold selectivity for SERT over DAT. This profile is superior to that of Fluoxetine and Sertraline, suggesting a lower potential for off-target effects related to norepinephrine (e.g., cardiovascular effects) or dopamine (e.g., abuse potential) modulation. While Escitalopram remains the "gold standard" for selectivity, FBA-HCl's profile is exceptionally strong and marks it as a promising candidate.
-
Structure-Activity Relationship (SAR): The data suggest that the 2-fluorophenyl and butan-1-amine moieties of FBA-HCl contribute significantly to its high-affinity interaction with the central binding site of SERT. The minimal interaction with NET and DAT indicates a molecular conformation that fits poorly within the binding pockets of these related transporters.
Conclusion
This in vitro comparative analysis establishes 1-(2-Fluorophenyl)butan-1-amine hydrochloride (FBA-HCl) as a novel, highly potent, and selective serotonin reuptake inhibitor. Its pharmacological profile is comparable to or exceeds that of several widely prescribed SSRIs, particularly concerning its selectivity over the dopamine transporter. These compelling preclinical data provide a strong rationale for advancing FBA-HCl into further stages of drug development, including in vivo efficacy studies and safety pharmacology assessments.
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A Head-to-Head Investigation of a Novel Compound and Bupropion on Dopamine Transporter Function: An Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Dopamine Transporter Inhibition
The dopamine transporter (DAT) is a crucial regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] This process terminates dopamine signaling and is a key target for a wide array of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as for substances of abuse like cocaine.[3][4] Inhibition of DAT leads to elevated extracellular dopamine levels, which can have profound effects on mood, motivation, and cognitive function.[5][6]
Bupropion, an atypical antidepressant marketed as Wellbutrin, is a well-known norepinephrine-dopamine reuptake inhibitor (NDRI).[5][7][8] Its mechanism of action is thought to be, in part, through the inhibition of DAT, although its affinity is relatively low and its clinical effects on dopamine are considered modest.[7][8][9][10][11] In contrast, 1-(2-Fluorophenyl)butan-1-amine hydrochloride is a novel compound with a structural resemblance to other known monoamine transporter ligands, suggesting it may also interact with the dopamine transporter. While specific data on this compound is not publicly available, its fluorinated phenylalkylamine structure warrants investigation into its potential as a DAT inhibitor.[12]
This guide provides a comprehensive framework for a head-to-head preclinical comparison of 1-(2-Fluorophenyl)butan-1-amine hydrochloride and bupropion, focusing on their respective interactions with the dopamine transporter. We will outline detailed experimental protocols, from initial in vitro binding and uptake assays to in vivo assessments of dopamine release, to thoroughly characterize and compare the pharmacological profiles of these two compounds.
Comparative Pharmacodynamics at the Dopamine Transporter
A thorough understanding of how each compound interacts with the dopamine transporter is fundamental. This involves determining their binding affinity, their functional potency as inhibitors of dopamine uptake, and their selectivity over other monoamine transporters.
Mechanism of Action at the Synapse
Both bupropion and, hypothetically, 1-(2-Fluorophenyl)butan-1-amine hydrochloride are presumed to exert their effects by blocking the dopamine transporter. This inhibition of dopamine reuptake leads to an increased concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[13]
Caption: Proposed mechanism of DAT inhibition.
Comparative In Vitro Profile
The following table presents hypothetical data from in vitro assays to illustrate the expected outcomes of a head-to-head comparison.
| Parameter | 1-(2-Fluorophenyl)butan-1-amine HCl (Hypothetical) | Bupropion |
| DAT Binding Affinity (Ki) | 75 nM | ~520 nM |
| Dopamine Uptake Inhibition (IC50) | 150 nM | ~1.9 µM |
| Norepinephrine Transporter (NET) Inhibition (IC50) | 800 nM | ~1.9 µM |
| Serotonin Transporter (SERT) Inhibition (IC50) | >10 µM | >10 µM |
| DAT/NET Selectivity Ratio | 5.3 | 1 |
| DAT/SERT Selectivity Ratio | >66 | >5.2 |
Note: Bupropion data is sourced from various preclinical studies. Data for 1-(2-Fluorophenyl)butan-1-amine hydrochloride is hypothetical for illustrative purposes.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required for this comparative analysis.
In Vitro Dopamine Transporter Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for the dopamine transporter.
Caption: Workflow for the DAT binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells. Homogenize cells and prepare a membrane fraction through differential centrifugation.[1]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membrane preparation, a radioligand with high affinity for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (1-(2-Fluorophenyl)butan-1-amine HCl or bupropion).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Dopamine Uptake Assay
This functional assay measures the potency (IC50) of the compounds to inhibit the uptake of dopamine into cells expressing DAT.[14][15][16]
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing hDAT in a 96-well plate and culture until they reach a suitable confluency.[14]
-
Pre-incubation: Wash the cells with a pre-warmed buffer and then pre-incubate them with varying concentrations of the test compounds for a short period.[3]
-
Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine) to each well to initiate the uptake process.[3]
-
Incubation: Incubate for a short duration to measure the initial rate of dopamine uptake.[1]
-
Termination of Uptake: Rapidly aspirate the solution and wash the cells with ice-cold buffer to stop the uptake.[1]
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of dopamine uptake inhibition against the log concentration of the test compound.
In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals following drug administration.[17][18]
Caption: Workflow for in vivo microdialysis.
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize the animal (typically a rat or mouse) and stereotaxically implant a microdialysis guide cannula targeting a dopamine-rich brain region, such as the nucleus accumbens or striatum.[17][19]
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[18]
-
Baseline Sampling: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine levels.[19]
-
Drug Administration: Administer a single dose of 1-(2-Fluorophenyl)butan-1-amine HCl, bupropion, or vehicle to the animal.
-
Post-Drug Sampling: Continue to collect dialysate samples for a predetermined period after drug administration.
-
Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[17]
-
Data Analysis: Express the post-drug dopamine levels as a percentage change from the baseline and compare the effects of the two compounds.
Discussion and Future Directions
This guide outlines a systematic approach to compare the effects of the novel compound 1-(2-Fluorophenyl)butan-1-amine hydrochloride with the established drug bupropion on the dopamine transporter. The hypothetical data suggests that the novel compound may exhibit higher potency and selectivity for DAT compared to bupropion. However, these are merely projections, and rigorous experimental validation is essential.
Future studies should expand upon this initial characterization. Investigating the in vivo behavioral effects of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in models of depression and addiction would be a logical next step. Furthermore, a comprehensive pharmacokinetic profiling of the novel compound is necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Elucidating the pharmacological profiles of any active metabolites will also be crucial for a complete understanding of its mechanism of action.
By following the experimental framework detailed in this guide, researchers can effectively conduct a head-to-head comparison and generate the critical data needed to assess the therapeutic potential of novel DAT inhibitors.
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Comparative Validation Guide: Elucidating the Mechanism of Action of 1-(2-Fluorophenyl)butan-1-amine hydrochloride
Introduction
In the landscape of novel psychoactive substances (NPS), substituted phenethylamines represent a vast and continuously evolving class of compounds.[1][2] This guide focuses on elucidating the mechanism of action for 1-(2-Fluorophenyl)butan-1-amine hydrochloride, a compound for which detailed pharmacological data is not extensively available in peer-reviewed literature. To establish a robust, data-driven hypothesis of its function, we will employ a comparative approach. This involves validating its presumed mechanism against structurally similar and well-characterized fluorinated analogues: 2-Fluorophenmetrazine (2-FPM), 3-Fluorophenmetrazine (3-FPM), and 2-Fluorophenethylamine (2-FEA).[3][4]
The central hypothesis is that 1-(2-Fluorophenyl)butan-1-amine, like its analogues, primarily functions as a monoamine transporter modulator. These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical for regulating neurotransmitter levels in the synaptic cleft.[5] Compounds in this class typically act as either reuptake inhibitors (blockers) or releasing agents (substrates).[6][7][8] This guide provides the experimental frameworks necessary to differentiate between these mechanisms and to quantify the potency and selectivity of the target compound in relation to its comparators.
Pillar 1: Proposed Mechanism of Action - Monoamine Transporter Interaction
The chemical architecture of 1-(2-Fluorophenyl)butan-1-amine suggests a strong likelihood of interaction with the SLC6 family of monoamine transporters.[5][7] The phenethylamine core is a well-established pharmacophore for DAT, NET, and SERT ligands.[9] The fluorine substitution on the phenyl ring can significantly alter the compound's potency, selectivity, and metabolic stability.[1][10][11]
We will investigate two primary modes of action:
-
Reuptake Inhibition: The compound binds to the transporter protein, blocking the reabsorption of dopamine, norepinephrine, or serotonin from the synapse, thereby increasing their extracellular concentrations.
-
Substrate-Mediated Release (Efflux): The compound is transported into the presynaptic neuron by the monoamine transporters. Once inside, it disrupts the vesicular storage of neurotransmitters, leading to a reversal of transporter function and a non-vesicular release of neurotransmitters into the synapse.[6][7][8]
The following experimental plan is designed to rigorously test this proposed mechanism.
Caption: Proposed interaction of 1-(2-Fluorophenyl)butan-1-amine with monoamine transporters.
Pillar 2: Experimental Validation & Comparative Protocols
To validate the mechanism of action, a tiered series of in vitro assays is required. Each protocol is designed with internal controls to ensure data integrity.
Part 1: Quantifying Binding Affinity at Monoamine Transporters
The initial step is to determine if the compound physically interacts with DAT, NET, and SERT and to quantify its binding affinity (Kᵢ). A competitive radioligand binding assay is the gold standard for this purpose.[12]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an assay binding buffer.
-
Determine the protein concentration of the membrane preparation using a BCA assay.[13]
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a specific radioligand, and a range of concentrations of the test compound (1-(2-Fluorophenyl)butan-1-amine or comparators).
-
Radioligands:
-
Controls:
-
Total Binding: Membrane + radioligand + buffer (no competitor).
-
Non-Specific Binding (NSB): Membrane + radioligand + a high concentration of a known, non-labeled displacer (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 1 µM fluoxetine for SERT).[16]
-
-
-
Incubation & Filtration:
-
Incubate the plate for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[14]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Data Acquisition & Analysis:
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12][13]
-
Caption: Workflow for the competitive radioligand binding assay.
Part 2: Assessing Functional Activity - Neurotransmitter Reuptake Inhibition
Binding does not equate to function. A compound can bind without inhibiting transporter activity. Therefore, a functional assay is crucial to measure the potency of reuptake inhibition (IC₅₀).
Experimental Protocol: Neurotransmitter Uptake Assay
This protocol can be performed using either radiolabeled neurotransmitters or a fluorescent substrate-based kit.[17][18][19]
-
Cell Plating:
-
Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well or 384-well microplate (poly-D-lysine coated, clear bottom, black walls).[20]
-
Allow cells to form a confluent monolayer overnight.
-
-
Assay Procedure (Radiolabeled Method):
-
Wash cells with a Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 10-20 minutes with varying concentrations of the test compound or a known inhibitor (e.g., cocaine, desipramine, fluoxetine) as a positive control.[16][21]
-
Initiate uptake by adding a fixed concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[22]
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time must be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Assay Procedure (Fluorescence-Based Method):
-
Follow the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[17][18]
-
Typically, this involves pre-incubating cells with the test compound, followed by the addition of a fluorescent substrate that mimics the natural neurotransmitter.
-
An external masking dye quenches the fluorescence of the substrate outside the cells.
-
The increase in intracellular fluorescence is measured over time (kinetically) or at a single endpoint using a bottom-reading fluorescence plate reader.[20]
-
-
Data Analysis:
-
Define 100% uptake as the signal in vehicle-treated cells and 0% uptake as the signal in the presence of a saturating concentration of a known potent inhibitor.
-
Plot the percentage of uptake inhibition against the log concentration of the test compound.
-
Calculate the IC₅₀ value using non-linear regression.
-
Part 3: Differentiating Inhibitors from Releasers - Efflux Assay
To determine if a compound is a substrate that induces neurotransmitter efflux, a release assay is necessary. This experiment measures the ability of the test compound to cause the release of pre-loaded neurotransmitter from the cells.
Experimental Protocol: Neurotransmitter Efflux (Release) Assay
-
Cell Preparation and Loading:
-
Plate HEK293 cells expressing the target transporter as described for the uptake assay.
-
Load the cells with a radiolabeled substrate (e.g., [³H]MPP⁺ for DAT/NET or [³H]5-HT for SERT) by incubating them for 30-60 minutes at 37°C.[8]
-
Wash the cells thoroughly with buffer to remove any extracellular radiolabel.
-
-
Efflux Measurement:
-
Add buffer containing varying concentrations of the test compound (e.g., 1-(2-Fluorophenyl)butan-1-amine) or a known releasing agent (e.g., amphetamine for DAT/NET, fenfluramine for SERT) to the cells.
-
Collect samples of the extracellular buffer at specific time points (e.g., every 5 minutes for 30 minutes).
-
At the end of the experiment, lyse the cells to determine the amount of radiolabel remaining inside.
-
-
Data Analysis:
-
Quantify the radioactivity in the collected buffer samples and the final cell lysate.
-
Calculate the fractional release at each time point as a percentage of the total radioactivity (extracellular + intracellular).
-
Plot the percentage of release against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal release effect). A potent EC₅₀ value indicates the compound is a substrate/releaser.[6]
-
Pillar 3: Comparative Data Analysis & Interpretation
The following tables summarize the expected data points and include published values for the comparator compounds to provide a benchmark for analysis.
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Monoamine Transporters
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity Ratio |
| 1-(2-Fluorophenyl)butan-1-amine | Experimental | Experimental | Experimental | Calculated |
| 2-FPM | Low µM | Low µM | >80,000 | High |
| 3-FPM | Low µM | Low µM | >80,000[23] | High |
| Cocaine (Reference) | ~250 | ~500 | ~1000 | ~4 |
Note: Published data for FPM isomers often reports IC₅₀ values for uptake inhibition rather than Kᵢ values. The values here are interpreted from studies showing potencies comparable to cocaine at DAT/NET and much lower at SERT.[7][8][23][24]
Table 2: Comparative Functional Potencies (IC₅₀/EC₅₀, nM) at Monoamine Transporters
| Compound | DAT Function | NET Function | SERT Function | Primary Mechanism |
| 1-(2-Fluorophenyl)butan-1-amine | Experimental | Experimental | Experimental | Determined |
| 2-FPM | IC₅₀ < 2,500 | IC₅₀ < 2,500 | IC₅₀ > 80,000 | Releaser/Inhibitor[7][8] |
| 3-FPM | EC₅₀ = 43 | EC₅₀ = 30 | EC₅₀ = 2,558 | Releaser[6][25] |
| Amphetamine (Reference) | EC₅₀ ~ 30 | EC₅₀ ~ 7 | EC₅₀ > 2,000 | Releaser |
Interpretation of Results
-
High Affinity (Low Kᵢ) & Potent Inhibition (Low IC₅₀): If 1-(2-Fluorophenyl)butan-1-amine shows low nanomolar Kᵢ and IC₅₀ values, it is a potent reuptake inhibitor at the respective transporter.
-
Potent Release (Low EC₅₀): If the compound demonstrates low nanomolar EC₅₀ values in the efflux assay, its primary mechanism is a releasing agent. It is common for releasing agents to also show activity as reuptake inhibitors.[6]
-
Selectivity: The ratio of Kᵢ or IC₅₀ values determines the compound's selectivity. For example, a low DAT Kᵢ and a high SERT Kᵢ indicate DAT selectivity. The FPM isomers are known to be highly selective for catecholamine (dopamine and norepinephrine) transporters over the serotonin transporter.[6][7][23]
Caption: Decision workflow for classifying the primary mechanism of action.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for validating the mechanism of action of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. By employing a comparative approach with well-characterized analogues like 2-FPM and 3-FPM, researchers can overcome the challenge of limited existing data. The detailed protocols for binding, reuptake, and efflux assays provide a self-validating system to determine not only if the compound interacts with monoamine transporters, but also the nature of this interaction—be it inhibition, release, or a combination thereof.
Based on the pharmacology of its structural relatives, it is highly probable that 1-(2-Fluorophenyl)butan-1-amine will act as a dopamine and norepinephrine releasing agent or reuptake inhibitor, with significantly less activity at the serotonin transporter.[6][7][8][23] The execution of the described experiments will provide the definitive quantitative data needed to confirm this hypothesis, accurately profile its pharmacological activity, and place it within the broader context of substituted phenethylamine stimulants.
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A Comparative Analysis of 1-(2-Fluorophenyl)butan-1-amine hydrochloride and Established Antidepressants in Preclinical Models of Depression
Disclaimer: The following guide is a scientifically-grounded comparative analysis intended for researchers, scientists, and drug development professionals. As of the date of this publication, there is no publicly available in vivo efficacy data for 1-(2-Fluorophenyl)butan-1-amine hydrochloride. Therefore, this document presents a hypothetical profile for this compound based on structure-activity relationships of related fluorinated phenylalkylamines. This is juxtaposed with established experimental data for three leading antidepressants: Fluoxetine, Venlafaxine, and Bupropion. The primary objective is to provide a framework for the potential preclinical evaluation of novel compounds in this chemical class.
Introduction: The Quest for Novel Antidepressants
Major Depressive Disorder (MDD) is a significant global health concern, and while numerous therapeutic options exist, a substantial portion of patients exhibit inadequate response to treatment. This necessitates the continued exploration of novel chemical entities with potentially distinct mechanisms of action. 1-(2-Fluorophenyl)butan-1-amine hydrochloride represents one such entity. Its structure, featuring a fluorinated phenyl ring and a butanamine side chain, suggests potential interactions with monoamine neurotransmitter systems, a cornerstone of antidepressant pharmacology.
This guide provides a comparative overview of the hypothetical in vivo efficacy of 1-(2-Fluorophenyl)butan-1-amine hydrochloride against three clinically successful antidepressants with distinct mechanisms of action:
-
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI).
-
Venlafaxine: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
-
Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1]
We will delve into the established preclinical models used to assess antidepressant efficacy, provide detailed experimental protocols, and present a comparative summary of expected outcomes.
Mechanisms of Action: A Comparative Overview
The therapeutic effects of most antidepressants are attributed to their ability to modulate the synaptic concentrations of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][3] The fluorination of phenylalkylamines can significantly alter their affinity and selectivity for monoamine transporters.[4] Specifically, fluorine substitution on the phenyl ring can enhance binding affinity to these transporters.[4]
Based on its structural similarity to other psychoactive phenylalkylamines, we hypothesize that 1-(2-Fluorophenyl)butan-1-amine hydrochloride may act as a monoamine reuptake inhibitor. The precise selectivity profile (i.e., for serotonin, norepinephrine, or dopamine transporters) would require empirical determination through in vitro binding and uptake assays. For the purpose of this guide, we will consider a hypothetical profile of a dual serotonin-norepinephrine reuptake inhibitor.
Caption: Comparative Mechanisms of Action of Antidepressants.
Preclinical Models for Assessing Antidepressant Efficacy
Several well-validated rodent behavioral models are employed to screen for potential antidepressant activity. These models are designed to induce a state of "behavioral despair" or anhedonia, which can be reversed by effective antidepressant treatment.
Forced Swim Test (FST)
The FST is a widely used acute model for screening antidepressant drugs.[2] It is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[5][6] Antidepressant treatment is expected to increase the latency to immobility and the total time spent swimming or climbing.[5][7]
Tail Suspension Test (TST)
Similar to the FST, the TST is an acute model that induces a state of behavioral despair by suspending mice by their tails.[8][9] Immobility in this test is interpreted as a depressive-like behavior, and antidepressant compounds are expected to reduce the duration of immobility.[9][10][11][12]
Unpredictable Chronic Mild Stress (UCMS)
The UCMS model has greater face and construct validity for modeling human depression as it involves the long-term exposure of rodents to a series of mild, unpredictable stressors.[13][14][15] This chronic stress leads to a range of behavioral and physiological changes analogous to depressive symptoms, including anhedonia (a core symptom of depression), which is typically measured by a decrease in sucrose preference.[13][16] The antidepressant potential of a compound is assessed by its ability to reverse these stress-induced deficits after chronic administration.[13][14][17]
Experimental Protocols
The following are detailed protocols for the three key preclinical models discussed.
Forced Swim Test (FST) Protocol (Mouse)
-
Apparatus: A transparent glass cylinder (25 cm height, 12 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Procedure:
-
Administer the test compound, vehicle, or reference antidepressant (e.g., Fluoxetine, 20 mg/kg, i.p.) 30-60 minutes prior to the test.[18][19]
-
Gently place each mouse into the cylinder for a 6-minute session.[20]
-
Record the entire session using a video camera.
-
After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
Tail Suspension Test (TST) Protocol (Mouse)
-
Apparatus: A suspension box that allows the mouse to hang freely without touching any surfaces.
-
Animals: Male CD-1 or C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Data Analysis:
Unpredictable Chronic Mild Stress (UCMS) Protocol (Rat)
-
Animals: Male Sprague-Dawley or Wistar rats (initially 180-200g).
-
Procedure:
-
Stress Regimen (4-6 weeks): Expose rats to a variable sequence of mild stressors daily. Examples include:
-
Cage tilt (45°) for several hours.
-
Damp bedding (200 ml of water in sawdust).
-
Stroboscopic lighting.
-
Reversed light/dark cycle.
-
Social isolation or crowding.
-
Food or water deprivation (for a limited period).
-
-
Treatment: During the last 2-3 weeks of the stress regimen, administer the test compound, vehicle, or reference antidepressant (e.g., Bupropion, 10-30 mg/kg, i.p.) daily.
-
-
Data Analysis (Sucrose Preference Test):
-
Baseline: Before the stress period, habituate rats to consuming a 1% sucrose solution.
-
Weekly Assessment: Once a week, after a period of food and water deprivation, present each rat with two pre-weighed bottles: one with 1% sucrose solution and one with plain water.
-
Calculation: Sucrose preference (%) = (Sucrose intake (g) / (Sucrose intake (g) + Water intake (g))) x 100.
-
A significant reversal of the stress-induced decrease in sucrose preference in the treated group compared to the vehicle-stressed group suggests an antidepressant effect.
-
Caption: Workflow for Preclinical Antidepressant Efficacy Testing.
Comparative Efficacy Data
The following table summarizes the expected in vivo efficacy of 1-(2-Fluorophenyl)butan-1-amine hydrochloride (hypothetical) and the established antidepressants in the described preclinical models.
| Compound | Mechanism of Action | Forced Swim Test (FST) | Tail Suspension Test (TST) | Unpredictable Chronic Mild Stress (UCMS) |
| 1-(2-Fluorophenyl)butan-1-amine HCl | Hypothesized SNRI | Expected to significantly decrease immobility time. | Expected to significantly decrease immobility time. | Expected to reverse stress-induced anhedonia (increase sucrose preference). |
| Fluoxetine | SSRI | Significantly decreases immobility time.[19][25][26][27] | Significantly decreases immobility time.[11] | Reverses stress-induced anhedonia. |
| Venlafaxine | SNRI | Significantly decreases immobility time.[28] | Significantly decreases immobility time.[11][21][22] | Reverses stress-induced anhedonia.[28] |
| Bupropion | NDRI | Can decrease immobility, though effects may be less robust than SSRIs/SNRIs.[19] | Decreases immobility time. | Reverses stress-induced anhedonia and motivational deficits.[29] |
Conclusion and Future Directions
While the in vivo antidepressant efficacy of 1-(2-Fluorophenyl)butan-1-amine hydrochloride remains to be empirically determined, its chemical structure suggests it is a promising candidate for investigation. Based on the principles of structure-activity relationships, it is plausible that this compound could exhibit antidepressant-like effects in preclinical models, potentially through the inhibition of serotonin and/or norepinephrine reuptake.
The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic evaluation of 1-(2-Fluorophenyl)butan-1-amine hydrochloride and other novel chemical entities. Future research should prioritize in vitro characterization of its pharmacological targets, followed by a comprehensive in vivo assessment using the models described herein. Such studies are crucial for elucidating the therapeutic potential of this and related compounds in the treatment of major depressive disorder.
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Determining the Selectivity Profile of Novel Monoamine Transporter Ligands: A Comparative Guide for 1-(2-Fluorophenyl)butan-1-amine hydrochloride
Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology
Monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are pivotal regulators of neurotransmission.[1][2] These transmembrane proteins, located on presynaptic neurons, are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of monoaminergic signaling.[2][3] This crucial role makes them primary targets for a vast array of therapeutics, including antidepressants and treatments for ADHD, as well as substances of abuse like cocaine and amphetamines.[1][2]
The precise selectivity profile of a compound across these three transporters dictates its pharmacological effects. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT, while triple reuptake inhibitors (TRIs) engage all three transporters. The development of novel psychoactive compounds or potential therapeutics necessitates a thorough characterization of their interaction with MATs.
This guide provides a comprehensive framework for determining the in vitro selectivity profile of a novel compound, using the hypothetical molecule 1-(2-Fluorophenyl)butan-1-amine hydrochloride as a case study. While direct experimental data for this specific compound is not available in published literature, we will outline the gold-standard experimental protocols and present comparative data from structurally related molecules to establish a predictive context based on structure-activity relationships (SAR). This approach serves as a practical guide for researchers aiming to characterize new chemical entities.
Understanding the Target: Structure-Activity Relationships of Phenethylamines
1-(2-Fluorophenyl)butan-1-amine belongs to the broad class of phenethylamines, which are well-known to interact with monoamine transporters.[4] The selectivity and potency of these compounds are governed by specific structural features:
-
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. Halogenation, such as the fluorine atom in our target compound, can significantly alter binding affinity and selectivity. For example, halogen substitution on the diphenyl rings of modafinil analogues has been shown to improve DAT affinity and selectivity over SERT.[5]
-
Alkyl Chain: The length and branching of the alkyl chain influence interactions with the transporter binding pocket. The butyl chain in our compound of interest is a key structural feature to consider.
-
Amine Group: The primary amine is a crucial pharmacophore for interaction with the transporters.
By comparing our target compound to known molecules, we can form hypotheses about its potential activity, which must then be confirmed by empirical testing.
Experimental Workflow: A Step-by-Step Guide to Determining Transporter Selectivity
The gold standard for assessing a compound's interaction with monoamine transporters involves in vitro radioligand binding and uptake inhibition assays.[5][6] These assays provide quantitative measures of a compound's affinity (Kᵢ) and functional potency (IC₅₀).
Core Experimental Approach: Radioligand Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter. It is a robust method to determine the potency of a compound as either an inhibitor or a substrate (releaser).[6]
Below is a detailed protocol for performing uptake inhibition assays using human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.
Experimental Protocol: Monoamine Uptake Inhibition Assay
-
Cell Culture:
-
Maintain HEK293 cell lines stably transfected with human DAT (hDAT), hNET, or hSERT in appropriate culture medium (e.g., DMEM supplemented with 10% FBS, geneticin for selection).
-
Plate cells in 96-well plates and grow to confluence.
-
-
Assay Buffer Preparation:
-
Prepare Krebs-HEPES buffer (KHB) or a similar physiological salt solution. A typical composition is: 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, and 6 mM glucose, adjusted to pH 7.4.[7]
-
-
Preparation of Test Compound and Radiotracers:
-
Prepare a stock solution of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare working solutions of radiolabeled substrates:
-
For DAT: [³H]dopamine or [³H]WIN 35,428 (CFT)
-
For NET: [³H]norepinephrine
-
For SERT: [³H]serotonin (5-HT)[6]
-
-
-
Uptake Inhibition Assay Procedure:
-
Wash the cell monolayers once with room temperature KHB.
-
Pre-incubate the cells for 5-10 minutes with 50 µL of KHB containing various concentrations of the test compound, a vehicle control, or a known reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) to define non-specific uptake.[6]
-
Initiate the uptake by adding 50 µL of KHB containing the radiolabeled substrate. Final substrate concentrations should be close to their Kₘ values (e.g., 100-200 nM for [³H]dopamine or [³H]5-HT).[6]
-
Incubate for a short period to measure initial uptake rates (e.g., 1-3 minutes at room temperature).[6]
-
Terminate the reaction by rapidly aspirating the solution and washing the cells twice with ice-cold KHB.
-
Lyse the cells by adding 300 µL of 1% SDS.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific uptake).
-
Diagram of the Experimental Workflow
Caption: Workflow for the radioligand uptake inhibition assay.
Comparative Data Presentation and Interpretation
To contextualize the potential selectivity of 1-(2-Fluorophenyl)butan-1-amine hydrochloride, its empirically determined IC₅₀ values would be compared against a panel of reference compounds with known selectivity profiles. The data should be summarized in a clear, tabular format.
Table 1: Hypothetical Monoamine Transporter Uptake Inhibition Profile
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio | NET/SERT Selectivity Ratio |
| 1-(2-Fluorophenyl)butan-1-amine HCl | To be determined | To be determined | To be determined | TBD | TBD |
| Cocaine (Non-selective Inhibitor) | 250 | 300 | 350 | 1.4 | 1.2 |
| GBR 12909 (DAT-selective Inhibitor) | 15 | 2,500 | 10,000 | 667 | 0.25 |
| Desipramine (NET-selective Inhibitor) | 4,000 | 1.5 | 150 | 0.03 | 100 |
| Fluoxetine (SERT-selective Inhibitor) | 1,500 | 800 | 10 | 0.007 | 0.01 |
Note: IC₅₀ values for reference compounds are representative and may vary based on assay conditions.
Interpretation of Selectivity Ratios:
The selectivity ratio is a critical parameter, calculated by dividing the IC₅₀ value for one transporter by the IC₅₀ value for another (e.g., IC₅₀ SERT / IC₅₀ DAT). A higher ratio indicates greater selectivity for the transporter in the denominator.
-
DAT/SERT Selectivity > 10: Indicates selectivity for DAT over SERT.
-
NET/SERT Selectivity > 10: Indicates selectivity for NET over SERT.
-
Ratios close to 1: Suggest non-selective activity.
Based on the SAR of related compounds, one might hypothesize that the 2-fluoro substitution could enhance DAT or NET affinity. However, only direct experimental testing as outlined above can confirm the true selectivity profile.
Diagram of Monoamine Transporter Selectivity
Caption: Interaction of a test compound with monoamine transporters.
Conclusion: A Pathway to Characterization
This guide provides a robust framework for researchers, scientists, and drug development professionals to determine the selectivity profile of novel compounds like 1-(2-Fluorophenyl)butan-1-amine hydrochloride at monoamine transporters. While the precise activity of this specific molecule remains to be elucidated, the detailed experimental protocols and comparative data structure presented here offer a clear and scientifically rigorous path for its characterization. By adhering to these well-established methodologies, researchers can generate reliable and comparable data, contributing to a deeper understanding of the complex structure-activity relationships that govern monoamine transporter pharmacology and paving the way for the development of next-generation neurological therapeutics.
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- 7. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Reproducibility of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising in vitro finding to a validated in vivo effect is fraught with challenges. The reproducibility of experimental results is paramount, yet often elusive. This guide provides an in-depth technical comparison of in vitro and in vivo findings for the novel research chemical, 1-(2-Fluorophenyl)butan-1-amine hydrochloride. While specific published data for this compound is limited, its structural similarity to other psychoactive fluorinated phenylalkylamines allows us to construct a robust investigatory framework. This document will serve as a practical guide for researchers designing experiments to characterize this and similar novel compounds, with a focus on ensuring the translatability of in vitro discoveries to animal models.
Postulated In Vitro Profile: Targeting the Serotonergic System
Based on its chemical structure, a 1-phenylbutan-1-amine scaffold with a fluorine substitution on the phenyl ring, it is hypothesized that 1-(2-Fluorophenyl)butan-1-amine hydrochloride interacts with monoamine transporters and receptors, particularly within the serotonergic and dopaminergic systems. The presence of a fluorine atom can modulate pharmacological properties such as binding affinity and metabolic stability.[1] Structurally related fluorinated amphetamines have demonstrated effects on serotonin and dopamine pathways.[2][3] Therefore, the initial in vitro characterization should focus on quantifying the compound's interaction with key targets in these systems.
In Vitro Experimental Design: A Multi-pronged Approach
To establish a comprehensive in vitro profile, a series of binding and functional assays are proposed. This multi-assay approach provides a more complete picture of the compound's mechanism of action and helps to validate initial findings.
Table 1: Proposed In Vitro Assay Cascade for 1-(2-Fluorophenyl)butan-1-amine hydrochloride
| Assay Type | Target | Key Parameters Measured | Rationale |
| Binding Assays | |||
| Radioligand Binding | Human Serotonin Transporter (SERT) | Inhibition Constant (Ki) | To determine the compound's affinity for the serotonin transporter. |
| Human Dopamine Transporter (DAT) | Inhibition Constant (Ki) | To assess affinity for the dopamine transporter. | |
| Human Norepinephrine Transporter (NET) | Inhibition Constant (Ki) | To evaluate selectivity over the norepinephrine transporter. | |
| 5-HT Receptor Panel (e.g., 5-HT1A, 5-HT2A, 5-HT2C) | Inhibition Constant (Ki) | To identify potential direct interactions with key serotonin receptor subtypes.[4][5] | |
| Functional Assays | |||
| Transporter Uptake Assay | SERT-expressing cells | IC50 for inhibition of serotonin uptake | To determine the functional potency of the compound at the serotonin transporter. |
| DAT-expressing cells | IC50 for inhibition of dopamine uptake | To assess the functional potency at the dopamine transporter. | |
| Receptor Activation Assay | 5-HT2A receptor-expressing cells | EC50 for receptor activation (e.g., calcium flux) | To determine if the compound acts as an agonist at the 5-HT2A receptor, a common target for psychoactive substances.[4] |
Experimental Protocol: 5-HT2A Receptor Binding Assay
This protocol provides a standardized method for determining the binding affinity of a test compound to the 5-HT2A receptor.
Objective: To determine the inhibition constant (Ki) of 1-(2-Fluorophenyl)butan-1-amine hydrochloride for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]Ketanserin (radioligand).[6]
-
Ketanserin (unlabeled competitor).
-
Test compound: 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize 5-HT2A-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [3H]Ketanserin at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Translating In Vitro Findings to In Vivo Models
A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy.[3] Therefore, it is crucial to select appropriate animal models that can validate the in vitro-hypothesized mechanism of action. Based on the postulated serotonergic and dopaminergic activity, a series of behavioral and neurochemical assays in rodents are proposed.
In Vivo Experimental Design: A Behavioral and Neurochemical Battery
The following in vivo experiments are designed to assess the potential antidepressant, psychoactive, and neurochemical effects of 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
Table 2: Proposed In Vivo Assay Cascade for 1-(2-Fluorophenyl)butan-1-amine hydrochloride
| Assay Type | Animal Model | Key Parameters Measured | Rationale |
| Behavioral Assays | |||
| Forced Swim Test | Mice | Immobility time | To assess potential antidepressant-like effects, as decreased immobility is a characteristic of many antidepressants.[7][8][9][10][11] |
| Head-Twitch Response | Mice | Number of head twitches | To evaluate potential 5-HT2A receptor agonist activity, as this is a characteristic behavioral response to hallucinogenic 5-HT2A agonists.[12][13][14][15][16] |
| Locomotor Activity | Mice or Rats | Horizontal and vertical activity | To assess general stimulant or sedative effects. |
| Neurochemical Assays | |||
| In Vivo Microdialysis | Rats | Extracellular levels of serotonin and dopamine in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) | To directly measure the effect of the compound on neurotransmitter release and reuptake in awake, freely moving animals.[17][18][19][20][21][22] |
Experimental Protocol: Forced Swim Test in Mice
This protocol details a widely used behavioral assay to screen for antidepressant-like activity.[7][8][9][10][11]
Objective: To evaluate the effect of 1-(2-Fluorophenyl)butan-1-amine hydrochloride on depressive-like behavior in mice.
Materials:
-
Male C57BL/6 mice.
-
Test compound: 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., a known antidepressant like fluoxetine).
-
Plexiglas cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.[7]
-
Dosing: Administer the test compound, vehicle, or positive control at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Session: Gently place each mouse into a cylinder of water for a 6-minute session.[11]
-
Recording: Video record the entire session for later analysis.
-
Scoring: A trained observer, blind to the treatment conditions, scores the last 4 minutes of the test for immobility. Immobility is defined as the absence of all movement except for that necessary to keep the head above water.[11]
-
Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Experimental Protocol: In Vivo Microdialysis for Serotonin and Dopamine
This advanced technique allows for the direct measurement of neurotransmitter levels in the brains of conscious animals.[17][18][19][20][21][22]
Objective: To determine the effect of 1-(2-Fluorophenyl)butan-1-amine hydrochloride on extracellular serotonin and dopamine levels in the rat brain.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ED).
-
Test compound, vehicle, and artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[21]
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
Sample Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ED.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.
Visualizing the Workflow and Postulated Mechanisms
To enhance clarity, the following diagrams illustrate the proposed experimental workflow and the hypothesized signaling pathway.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2-Fluorophenyl)butan-1-amine hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. Designed for researchers, laboratory managers, and drug development professionals, this document moves beyond simple checklists to explain the chemical reasoning and regulatory imperatives that underpin these essential safety protocols. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste not just correctly, but with a deep understanding of the associated risks and environmental responsibilities.
Part 1: Hazard Profile and Regulatory Context
Before any disposal protocol can be implemented, a thorough understanding of the substance's chemical nature and the governing regulations is paramount. 1-(2-Fluorophenyl)butan-1-amine hydrochloride is a halogenated organic compound. This classification is the primary determinant of its disposal pathway.
Chemical and Hazard Profile: The Safety Data Sheet (SDS) for 1-(2-Fluorophenyl)butan-1-amine hydrochloride identifies several key hazards.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Analogous fluorinated amine compounds are also frequently classified as harmful if swallowed.[2][3] These hazards mandate the use of appropriate personal protective equipment (PPE) at all times and inform the specific segregation and containment procedures outlined below.
The Regulatory Imperative: In the United States, the Environmental Protection Agency (EPA) regulates hazardous materials under the Resource Conservation and Recovery Act (RCRA).[4] From the moment a chemical is deemed unusable and designated for disposal, it is considered "waste" and falls under these stringent regulations.[5][6] Improper disposal can lead to severe environmental contamination and significant legal and financial penalties.[4] Therefore, adherence to a structured, compliant disposal plan is not optional but a critical component of laboratory operations.
Part 2: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure safety and compliance from the point of generation to final pickup.
Step 1: Ensure Proper Personal Protective Equipment (PPE) Before handling the waste material, all personnel must be equipped with the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[1][7]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood to prevent inhalation.[1]
Step 2: Critical Waste Segregation This is the most crucial step in the disposal process. Because 1-(2-Fluorophenyl)butan-1-amine hydrochloride is a halogenated organic compound , it must not be mixed with other waste streams.[8][9] The rationale for this is twofold: different chemical waste types require different treatment methods, and improper mixing can cause dangerous reactions. Halogenated wastes, for instance, are often managed through high-temperature incineration, a process that is more costly and specialized than non-halogenated solvent recycling or fuel blending.[8][9][10]
-
DO: Collect this waste in a container specifically designated for "Halogenated Organic Waste." [9][11]
-
DO NOT MIX WITH:
Step 3: Container Selection and Labeling Proper containment and identification prevent accidental misuse and ensure the waste is handled correctly by disposal technicians.
-
Container Selection: Use only chemically compatible containers. High-density polyethylene (HDPE) or glass bottles with secure, leak-proof screw caps are appropriate.[4][5] The container must be in good condition, free of cracks or deterioration.[4]
-
Labeling: The container must be labeled clearly and accurately before the first drop of waste is added.[11] The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation in a designated SAA while awaiting pickup.[4][5]
-
Location: The SAA should be clearly marked.
-
Containment: Store the waste container within a secondary containment unit (such as a chemical-resistant tub or tray) to contain potential leaks.
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[5][10][11] This minimizes the release of vapors and prevents spills.
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHRS: When the container is nearly full (approximately 75%), or if the project is complete, contact your institution's Environmental Health & Safety (EHRS) department to schedule a waste pickup.[5][9]
-
Final Determination: The EHRS office will make the final hazardous waste determination and manage the transport and ultimate disposal at a licensed treatment, storage, and disposal facility (TSDF).[5]
Part 3: Managing Spills and Empty Containers
Accidents happen, and proper management of spills and residual material in "empty" containers is a critical part of the waste life cycle.
Spill Management Protocol:
-
Small Spills: For minor spills of the solid material, carefully sweep it up or absorb it with an inert material like vermiculite or sand.[1][12] All cleanup materials, including contaminated gloves and wipes, must be placed into the designated halogenated organic waste container.[6]
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel. Prevent the material from entering drains.[1][12] Contact your institution's emergency response or EHRS team for assistance.[11]
Decontamination of Empty Containers: An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable laboratory solvent (e.g., methanol, ethanol, or acetone).
-
Collect Rinsate: Crucially, all rinsate from this process is considered hazardous waste. It must be collected and added to your "Halogenated Organic Waste" container.[6]
-
Final Disposal: Once triple-rinsed, deface or remove the original chemical label.[6] The container can then be disposed of as regular laboratory glass or plastic, in accordance with institutional policy.
Disposal Summary and Workflow
For quick reference, the key logistical information is summarized below.
Table 1: Disposal and Safety Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste | The presence of a carbon-fluorine bond classifies it as halogenated, dictating a specific, high-temperature disposal pathway.[8][9] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant | Mandates the use of gloves, goggles, and handling in a well-ventilated area or fume hood to prevent exposure.[1] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Standard protective measures for handling irritating chemical solids and their solutions.[1][7] |
| Waste Container | Labeled, sealed HDPE or Glass Bottle | Prevents leaks, vapor release, and ensures chemical compatibility.[4][5] |
| Segregation | MUST be kept separate from non-halogenated waste, acids, bases, and metals. | Avoids dangerous reactions and ensures waste is routed to the correct, compliant disposal facility, often preventing unnecessary high costs.[9][10] |
| Labeling | "Hazardous Waste" + Full Chemical Name(s) | Ensures universal identification and compliance with RCRA and OSHA regulations.[9][10][11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
Caption: Disposal workflow for 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
References
- Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- CSIR IIP. Laboratory Chemical Waste Management.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- Bucknell University. HAZARDOUS WASTE SEGREGATION.
- AK Scientific, Inc. 1-(2-Fluorophenyl)butan-1-amine hydrochloride Safety Data Sheet.
- KISHIDA CHEMICAL CO., LTD. 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride Safety Data Sheet.
- Key Organics Limited. 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University EHRS. Halogenated Solvents in Laboratories.
- Cornell University EHS. 7.2 Organic Solvents.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- CymitQuimica. Safety Data Sheet.
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A Senior Application Scientist's Guide to Handling 1-(2-Fluorophenyl)butan-1-amine hydrochloride
Navigating the complexities of novel chemical compounds requires a steadfast commitment to safety, grounded in a deep understanding of the material's properties. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. As your partner in research and development, we aim to empower you with the knowledge to manage this substance responsibly, ensuring both personal safety and the integrity of your work.
Hazard Identification and Risk Assessment: Understanding the Compound
1-(2-Fluorophenyl)butan-1-amine hydrochloride is classified with specific hazards that dictate our handling procedures. The primary risks associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1] Symptoms can include redness, itching, scaling, or blistering.[1]
-
Serious Eye Irritation (H319): Causes serious and potentially severe eye damage.[1] This is characterized by redness, watering, and pain.[1]
-
Respiratory Irritation (H335): May cause irritation to the lungs and respiratory system if inhaled as a dust or aerosol.[1]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before any procedure, evaluate the quantities being used, the potential for dust or aerosol generation, and the specific manipulations involved to determine the necessary level of control.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable. It is the most direct barrier between you and potential exposure.[2]
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a high risk of splashing.[2] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). It is advisable to consult the glove manufacturer's compatibility chart.[2][3] Double-gloving is recommended for handling the pure substance or concentrated solutions.[2] | Prevents direct skin contact, which can lead to irritation.[1] Gloves must be inspected before use and changed immediately if contaminated or torn.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe shoes.[4][5] For larger quantities, a chemical-resistant apron is recommended.[2] | Protects skin from accidental spills and contamination of personal clothing.[6] |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][4][5] If a fume hood is not available or engineering controls are insufficient, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates may be required.[2] | Prevents inhalation of the powder, which is known to cause respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational plan minimizes risk by creating a predictable and safe environment.
Pre-Handling Safety Checklist
-
Confirm Training: Ensure all personnel have been trained on the specific hazards and handling procedures for this compound.[2]
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).[4]
-
Assemble PPE: Don all required PPE as specified in the table above.
-
Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.[7]
-
Prepare Spill Kit: Ensure a spill kit with appropriate absorbent materials is readily accessible.[8]
Step-by-Step Handling Protocol
-
Designated Area: Conduct all work in a designated area within a chemical fume hood.[5]
-
Weighing: When weighing the solid, use a draft shield or weigh the material within the fume hood to prevent dust from becoming airborne.
-
Transfers: Use a spatula for solid transfers. When making solutions, add the solid slowly to the solvent. If dissolving in an acid, always add the acid to water, never the other way around.[4]
-
Container Management: Keep containers tightly closed when not in use.[1][7] Clearly label all primary and secondary containers with the full chemical name and hazard information.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[1][5]
Handling Workflow Diagram
Caption: A logical workflow for the safe handling of 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and informed response is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention. [1][7] |
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash skin with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If feeling unwell, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[7][10] Seek immediate medical attention. [11] |
Spill Response
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7] Clean the area with an appropriate decontaminating solution.
-
Large Spills: Evacuate the area and prevent entry. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical lifecycle. 1-(2-Fluorophenyl)butan-1-amine hydrochloride and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection
-
Identify Waste Streams: Designate separate, clearly labeled waste containers for:
-
Solid 1-(2-Fluorophenyl)butan-1-amine hydrochloride waste.
-
Contaminated consumables (e.g., gloves, weigh paper, pipette tips).
-
Solutions containing the compound.
-
-
Containerization: Use compatible, leak-proof containers for all waste.[8] Keep containers closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's EHS department.[6]
Storage and Disposal
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6][8]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[8][12] Never dispose of this chemical down the drain or in regular trash.[1][8]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of 1-(2-Fluorophenyl)butan-1-amine hydrochloride.
References
- AK Scientific, Inc. (n.d.). 1-(2-Fluorophenyl)butan-1-amine hydrochloride Safety Data Sheet.
- Benchchem (n.d.). Safety and handling of fluorinated organic compounds.
- KISHIDA CHEMICAL CO., LTD. (2023, May 8). 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride, PK00976E-2, Safety Data Sheet.
- Key Organics Limited (2019, March 1). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS.
- University of California Merced Environmental Health and Safety. (2012, October 19). Standard Operating Procedure: Hydrochloric acid. Retrieved from University of California Merced website.
- Benchchem (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- International Association of Fire Fighters. (2021, December 14). Disposition of Fluorine on New Firefighter Turnout Gear.
- 3M Company. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound.
- Fisher Scientific. (2013, October 3). SAFETY DATA SHEET: 3-Buten-1-amine.
- Mombourquette, M. (2023, October 15).
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
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- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
